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  • Product: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid
  • CAS: 881044-64-0

Core Science & Biosynthesis

Foundational

3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS 881044-64-0): A Technical Guide to Synthesis, Validation, and Medicinal Application

Introduction & Structural Significance In modern drug discovery and medicinal chemistry, bifunctional building blocks are essential for constructing complex pharmacophores. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern drug discovery and medicinal chemistry, bifunctional building blocks are essential for constructing complex pharmacophores. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS 881044-64-0) is a highly versatile intermediate characterized by an ethoxy-substituted aryl ring, a rigid sulfone linker, and a terminal carboxylic acid [1].

The strategic value of this molecule lies in its distinct functional domains:

  • The Ethoxy-Aryl Moiety: Provides tunable lipophilicity and a hydrogen-bond acceptor (the ether oxygen), which is critical for optimizing the pharmacokinetic profile of downstream drug candidates.

  • The Sulfone Group (

    
    ):  Acts as a metabolically stable, strong hydrogen-bond acceptor. In medicinal chemistry, sulfones are frequently employed as bioisosteres for carbonyls or to lock molecular conformations, directing the molecule precisely within target protein pockets [2].
    
  • The Propionic Acid Tail: Serves as a flexible, reactive handle for amide coupling, esterification, or conversion into hydroxamic acids (e.g., for metalloproteinase inhibition).

Quantitative Physicochemical Profile

To facilitate rational drug design and synthetic planning, the core molecular descriptors of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid are summarized below.

PropertyValueStructural Implication
CAS Number 881044-64-0Unique chemical identifier [1].
Molecular Formula

Defines the atomic composition.
Molecular Weight 258.29 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's limits.
Hydrogen Bond Donors 1Originating from the terminal carboxylic acid (

).
Hydrogen Bond Acceptors 5Distributed across the sulfone (2), carboxylic acid (2), and ether (1).
Rotatable Bonds 6Provides moderate flexibility for induced-fit target binding.
Estimated pKa ~4.0Ensures the molecule is predominantly ionized at physiological pH (7.4).

Retrosynthetic Logic & Mechanistic Pathways

Designing a robust synthesis for arylsulfonylpropionic acids requires balancing atom economy with the stability of the starting materials. As an Application Scientist, I evaluate two primary retrosynthetic disconnections for this target:

  • Pathway A (Michael Addition): Direct conjugate addition of 4-ethoxybenzenesulfinic acid to acrylic acid. While highly atom-economical, sulfinic acids are prone to rapid oxidation and disproportionation in storage, making this route less reliable for scale-up.

  • Pathway B (S-Alkylation & Selective Oxidation): Nucleophilic substitution of 3-bromopropionic acid by 4-ethoxythiophenol, followed by selective oxidation of the thioether to the sulfone. This is the preferred route due to the high commercial availability and bench-stability of the thiol precursor [3].

SynthesisLogic A 4-Ethoxythiophenol + 3-Bromopropionic Acid B Thioether Intermediate (S-Alkylation) A->B K2CO3, DMF (Nucleophilic Substitution) C 3-(4-Ethoxybenzenesulfonyl) propanoic acid (Target) B->C H2O2, Na2WO4 (Selective Oxidation) D 4-Ethoxybenzenesulfinic Acid + Acrylic Acid D->C H2O / Reflux (Michael Addition)

Retrosynthetic pathways for 3-(4-Ethoxy-benzenesulfonyl)-propionic acid synthesis.

Experimental Protocols: A Self-Validating System

The following methodology details Pathway B , engineered with embedded causality and In-Process Controls (IPCs) to ensure a self-validating workflow.

ExpWorkflow S1 Step 1: S-Alkylation (Thioether Formation) S2 In-Process Control (TLC: Thiol Disappearance) S1->S2 S3 Step 2: Catalytic Oxidation (Peroxotungstate Complex) S2->S3 S4 In-Process Control (LC-MS: +32 Da Mass Shift) S3->S4 S5 Step 3: Crystallization & Final Validation S4->S5

Self-validating experimental workflow for synthesizing the arylsulfonylpropionic acid.
Step 1: Nucleophilic S-Alkylation

Objective: Form 3-(4-ethoxyphenylthio)propanoic acid.

  • Procedure: Dissolve 4-ethoxythiophenol (1.0 eq) and 3-bromopropionic acid (1.05 eq) in anhydrous Dimethylformamide (DMF). Add Potassium Carbonate (

    
    , 2.5 eq) in portions. Stir at room temperature for 4 hours.
    
  • Causality:

    
     is specifically selected as a mild base. It is sufficiently basic to quantitatively deprotonate the thiophenol (pKa ~6) to the highly nucleophilic thiolate, but mild enough to prevent the competitive base-catalyzed elimination (dehydrohalogenation) of 3-bromopropionic acid into acrylic acid—a side reaction that stronger bases like Sodium Hydride (
    
    
    
    ) would induce.
  • Self-Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The reaction is complete when the highly UV-active, foul-smelling thiol spot is entirely consumed.

Step 2: Selective Catalytic Oxidation

Objective: Oxidize the thioether strictly to the sulfone without degrading the ethoxy ether linkage.

  • Procedure: Dissolve the crude thioether in a mixture of methanol and water. Add a catalytic amount of Sodium Tungstate dihydrate (

    
    , 0.05 eq). Cool the mixture to 0–5°C. Dropwise, add 30% aqueous Hydrogen Peroxide (
    
    
    
    , 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
  • Causality: Sodium tungstate is chosen over m-CPBA because it forms a highly reactive, electrophilic peroxotungstate complex with

    
     that selectively oxidizes sulfur. Furthermore, it avoids the generation of stoichiometric m-chlorobenzoic acid waste, which is notoriously difficult to separate from polar carboxylic acid products. Strict temperature control during 
    
    
    
    addition prevents thermal runaway and non-specific oxidative cleavage.
  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The transition from thioether to sulfoxide (+16 Da) to the final sulfone (+32 Da) must be confirmed. The target mass in negative ESI mode will appear at m/z 257

    
    .
    

Applications in Drug Development

The 3-(arylsulfonyl)propionic acid scaffold is not merely a structural spacer; it is an active participant in target engagement [4].

  • TGR5 Receptor Agonists: The sulfonylpropionic acid motif is heavily utilized in the design of non-systemic TGR5 agonists [4]. TGR5 is a G-protein-coupled receptor (GPCR) implicated in metabolic regulation, including glucose homeostasis and the treatment of Type II diabetes. The sulfone group engages in critical hydrogen bonding with polar residues in the receptor's transmembrane domains, while the ethoxy group occupies hydrophobic sub-pockets.

  • Matrix Metalloproteinase (MMP) Inhibitors: By converting the terminal carboxylic acid into a hydroxamic acid (

    
    ), this scaffold becomes a potent zinc-chelating agent. The rigid arylsulfonyl backbone directs the molecule into the deep S1' specificity pocket of MMPs, making it highly relevant for oncology and inflammatory disease research.
    

References

To ensure scientific integrity and reproducibility, the foundational data and methodologies discussed in this guide are grounded in the following authoritative sources:

  • [ACS Publications]. "fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2". JACS Au. URL: [Link]

  • [Google Patents]. "AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists".
Exploratory

Analytical and Physicochemical Characterization of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: 881044-64-0) Molecular Formula: C₁₁H₁₄O₅S

Executive Summary

In modern drug discovery, the precise physicochemical characterization of building blocks is the foundation of rational drug design. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is a highly versatile bifunctional intermediate[1]. Featuring both a lipophilic ethoxy-substituted benzene ring and a polar, ionizable propionic acid tail bridged by a rigid sulfonyl group, this molecule is frequently utilized in structure-activity relationship (SAR) studies. Similar sulfonyl-propionic acid derivatives have been critical in developing affinity probes and modulating immune pathways, such as NF-κB and ISRE activation[2][3].

This whitepaper provides an authoritative guide on the molecular weight determination, exact mass calculation, and validated mass spectrometry workflows required to characterize this compound accurately.

Structural Composition and Molecular Weight

Understanding the exact mass contribution of each functional group is critical for predicting fragmentation patterns in tandem mass spectrometry (MS/MS) and for calculating ligand efficiency during hit-to-lead optimization.

The average molecular weight of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is 258.29 g/mol , which falls well within the optimal range defined by Lipinski’s Rule of 5 (MW < 500 Da), ensuring excellent theoretical oral bioavailability. However, for High-Resolution Mass Spectrometry (HRMS), we must rely on the monoisotopic mass , which is calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³²S). The exact monoisotopic mass for the C₁₁H₁₄O₅S formula is 258.056 Da [4].

Quantitative Mass Breakdown

The table below summarizes the elemental composition and the exact mass contribution of each atom type to the overall molecule.

ElementSymbolAtom CountStandard Atomic Weight (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon C1112.011132.12151.15%
Hydrogen H141.00814.1125.46%
Oxygen O515.99979.99530.97%
Sulfur S132.06532.06512.41%
Total 258.293 100.00%
Structural Mass Contribution Visualization

MassContribution Total 3-(4-Ethoxy-benzenesulfonyl)-propionic acid MW: 258.29 g/mol Ethoxy Ethoxy Group (-O-CH2-CH3) MW: ~45.06 g/mol Total->Ethoxy Benzene Benzene Ring (-C6H4-) MW: ~76.09 g/mol Total->Benzene Sulfonyl Sulfonyl Group (-SO2-) MW: ~64.06 g/mol Total->Sulfonyl Propionic Propionic Acid (-CH2-CH2-COOH) MW: ~73.07 g/mol Total->Propionic

Caption: Structural mass contribution of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid moieties.

Analytical Workflows for Molecular Weight Validation

To empirically validate the molecular weight of synthesized or procured 3-(4-Ethoxy-benzenesulfonyl)-propionic acid, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is the gold standard.

Experimental Rationale & Causality

As an application scientist, experimental design must be driven by the molecule's physicochemical properties:

  • Ionization Mode: We utilize Negative Electrospray Ionization (ESI-) . The terminal propionic acid moiety (pKa ~4.8) readily deprotonates in the electrospray plume. This yields a highly stable [M-H]- ion at m/z 257.048. Positive mode is avoided because it often leads to complex sodium [M+Na]+ or potassium [M+K]+ adducts that complicate spectral interpretation.

  • Solvent Selection: The sample is reconstituted in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water. This specific ratio ensures complete dissolution of the lipophilic ethoxy-benzene core while preventing sample precipitation at the column head during the initial aqueous phase of the reverse-phase gradient.

Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence must prove its own accuracy before the target data is accepted.

  • Step 1: System Blank Injection. Inject 5 µL of the reconstitution solvent (50:50 MeOH/H₂O). Causality: Establishes baseline noise and proves there is no carryover from previous runs that could cause false-positive mass peaks.

  • Step 2: Reference Standard Injection. Inject a known acidic standard (e.g., Ibuprofen, exact mass 206.131 Da). Causality: Validates that the Q-TOF mass analyzer is calibrated to < 5 ppm mass error and confirms that the negative ionization source is operating efficiently.

  • Step 3: Target Sample Preparation & Injection. Dissolve 3-(4-Ethoxy-benzenesulfonyl)-propionic acid to a final concentration of 1 µg/mL. Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Step 4: Data Acquisition & Isotopic Matching. Acquire full-scan MS data (m/z 100–1000). Extract the chromatogram for m/z 257.048. Causality: The software must match the experimental isotopic distribution (specifically the M+2 peak driven by the ³⁴S isotope natural abundance of ~4.2%) against the theoretical distribution of C₁₁H₁₄O₅S to confirm molecular identity[4].

  • Step 5: Post-Run Blank. Inject a final solvent blank. Causality: Confirms complete column clearance and prevents contamination of subsequent analyses.

LC-MS Workflow Visualization

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) HPLC UHPLC Separation (C18 Column, Gradient) Sample->HPLC ESI ESI Ionization (Negative Mode) HPLC->ESI TOF Q-TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Analysis (m/z 257.048 [M-H]-) TOF->Data

Caption: High-Resolution LC-MS workflow for exact mass validation and isotopic analysis.

Physicochemical Properties Summary

The accurate determination of these mass parameters is essential for downstream applications, including the synthesis of complex bis-aryl sulfonamides[3].

PropertyValueAnalytical Significance
Average Molecular Weight 258.29 g/mol Used for bulk stoichiometric and yield calculations.
Monoisotopic Mass 258.056 DaTarget exact mass for high-resolution Q-TOF or Orbitrap MS.
Target Ion [M-H]⁻ m/z 257.048Primary target ion for quantification in negative ESI mode.
Target Ion [M+H]⁺ m/z 259.064Secondary target ion in positive ESI mode (if required).
Isotopic Signature M+2 Peak (~4.5%)Confirms the presence of the single Sulfur atom (³⁴S isotope).

References

  • National Center for Biotechnology Information. Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester | C11H14O5S - PubChem. nih.gov. Retrieved from:[Link]

  • Chan, M., et al. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. PMC / nih.gov. Retrieved from: [Link]

  • Chan, M., et al. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. ResearchGate. Retrieved from: [Link]

Sources

Foundational

Carbonyl-to-Sulfonyl Bioisosterism: A Technical Evaluation of 3-(4-Ethoxybenzoyl) vs. 3-(4-Ethoxy-benzenesulfonyl) Propionic Acid

Executive Summary In the optimization phase of rational drug design, addressing pharmacokinetic liabilities without sacrificing target affinity is a paramount challenge. A canonical strategy to overcome such hurdles is t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization phase of rational drug design, addressing pharmacokinetic liabilities without sacrificing target affinity is a paramount challenge. A canonical strategy to overcome such hurdles is the bioisosteric replacement of a carbonyl group (-C(=O)-) with a sulfonyl group (-SO₂-). This whitepaper provides an in-depth technical analysis of two specific structural analogs: 3-(4-Ethoxybenzoyl) propionic acid (a keto-acid) and 3-(4-Ethoxy-benzenesulfonyl) propionic acid (a sulfonyl-acid). By examining their geometric, electronic, and metabolic divergences, this guide equips medicinal chemists and application scientists with the mechanistic rationale required to deploy carbonyl-to-sulfonyl swaps effectively.

Structural and Physicochemical Divergence

The transition from 3-(4-Ethoxybenzoyl) propionic acid to its sulfonyl counterpart is not merely a molecular weight adjustment; it is a fundamental re-engineering of the molecule's topological and electronic landscape[1].

Geometric Trajectory (The "Exit Vector")

The carbonyl group in 3-(4-Ethoxybenzoyl) propionic acid is


 hybridized, enforcing a planar conformation that projects the propionic acid chain at an angle of approximately 120° relative to the ethoxyphenyl ring. In stark contrast, the sulfonyl group in 3-(4-Ethoxy-benzenesulfonyl) propionic acid adopts a pseudo-tetrahedral geometry. This structural shift compresses the C-S-C bond angle to ~104°, drastically altering the 3D spatial orientation of the terminal carboxylic acid[2]. In a pharmacological context, this "exit vector" shift dictates whether the acidic pharmacophore can successfully bridge the distance to key basic residues (e.g., Arginine or Lysine) within a target receptor's binding pocket[3].
Electronic and Polarity Shifts

While both groups are electron-withdrawing, their hydrogen-bonding profiles differ significantly. The carbonyl oxygen acts as a single, strong, directional hydrogen-bond acceptor. The sulfonyl group provides two oxygen atoms, offering a bifurcated, albeit slightly weaker, hydrogen-bond acceptor network[2]. Furthermore, the sulfonyl group is significantly more polar, which generally lowers the overall lipophilicity (


) of the molecule, thereby reducing off-target hydrophobic interactions and mitigating liabilities such as hERG channel inhibition[2].
Quantitative Physicochemical Comparison
Parameter3-(4-Ethoxybenzoyl) propionic acid3-(4-Ethoxy-benzenesulfonyl) propionic acidPharmacological Impact
Linker Motif Carbonyl (-C(=O)-)Sulfonyl (-SO₂-)Alters central flexibility and polarity.
Central Geometry Planar (

hybridized)
Tetrahedral (

hybridized)
Shifts the spatial trajectory of the acid tail.
Bond Angle ~120° (C-C(=O)-C)~104° (C-SO₂-C)Modifies receptor pocket fit.
H-Bonding 1 Acceptor (Strong)2 Acceptors (Moderate)Changes interaction with target kinase/receptor.
Metabolic Liability High (Prone to keto-reduction)Low (Highly resistant)Dictates in vivo half-life and clearance.

Pharmacological Implications: The Causality of Metabolic Stability

The most critical driver for substituting 3-(4-Ethoxybenzoyl) propionic acid with 3-(4-Ethoxy-benzenesulfonyl) propionic acid is metabolic durability. Carbonyl groups, particularly aryl-ketones, are highly susceptible to phase I enzymatic reduction by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). This reduction yields secondary alcohols, which typically lack the intended pharmacological activity, alter the molecule's clearance profile, and introduce new stereocenters that complicate regulatory approval.

Conversely, the sulfur atom in a sulfonyl group is already in its highest stable oxidation state (+6). It is virtually inert to biological oxidation or reduction under physiological conditions[2]. By swapping the carbonyl for a sulfonyl, researchers effectively block a metabolically labile site, drastically prolonging the drug's duration of action and improving oral bioavailability.

MetabolicFate C_Carbonyl 3-(4-Ethoxybenzoyl) propionic acid (Carbonyl) Enzyme Aldo-Keto Reductases (AKRs) C_Carbonyl->Enzyme Susceptible C_Sulfonyl 3-(4-Ethoxybenzenesulfonyl) propionic acid (Sulfonyl) Stable Metabolically Stable (No Reduction) C_Sulfonyl->Stable Resistant Metabolite Secondary Alcohol Metabolite (Inactive) Enzyme->Metabolite Reduction

Fig 1. Divergent metabolic pathways of carbonyl vs. sulfonyl bioisosteres.

Experimental Methodologies: Self-Validating Systems

To empirically prove the superiority of the sulfonyl bioisostere regarding metabolic stability, a rigorously controlled in vitro microsomal stability assay is required. The following protocol is designed as a "self-validating system," meaning the inclusion of specific internal controls guarantees that the resulting data is an artifact-free representation of true enzymatic clearance.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality of Design: HLMs are utilized because they contain the full complement of hepatic Cytochrome P450s (CYPs) and reductases necessary to simulate first-pass metabolism.

Step 1: Reagent Preparation & Matrix Assembly

  • Prepare a 10 mM stock solution of both 3-(4-Ethoxybenzoyl) propionic acid and 3-(4-Ethoxy-benzenesulfonyl) propionic acid in DMSO.

  • Dilute the stocks in 100 mM Potassium Phosphate buffer (pH 7.4) to a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

Step 2: Self-Validating Control Implementation

  • Negative Control (No-NADPH): Incubate the compounds with HLMs but without the NADPH regenerating system. Causality: If degradation occurs here, the instability is chemical, not enzymatic.

  • Positive Control: Run a parallel assay using Verapamil (a known high-clearance CYP substrate). Causality: Validates that the HLM batch is enzymatically active.

Step 3: Incubation and Aliquot Sampling

  • Pre-incubate the matrix at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Extract 50 µL aliquots at precise time intervals:

    
     minutes.
    

Step 4: Reaction Quenching and Extraction

  • Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: Cold ACN instantaneously denatures the microsomal proteins, halting all enzymatic activity and preventing artifactual degradation while the samples await LC-MS/MS analysis.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Step 5: LC-MS/MS Quantification

  • Transfer the supernatant to analytical vials.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass-to-charge (

    
    ) transitions for both the carbonyl and sulfonyl compounds.
    
  • Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) by plotting the natural log of the remaining parent compound area ratio against time.

Workflow Step1 1. Incubation Compound + HLM + NADPH Step2 2. Aliquot Sampling (t = 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching Cold ACN + Internal Standard Step2->Step3 Step4 4. Centrifugation Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5 Step6 6. Pharmacokinetic Profiling Half-life & Intrinsic Clearance Step5->Step6

Fig 2. Self-validating high-throughput screening workflow for microsomal stability.

Conclusion

The comparative analysis of 3-(4-Ethoxybenzoyl) propionic acid and 3-(4-Ethoxy-benzenesulfonyl) propionic acid perfectly illustrates the power of bioisosterism. While the carbonyl variant provides a rigid, planar geometry with a strong single hydrogen-bond acceptor, its susceptibility to enzymatic reduction limits its clinical viability. The strategic deployment of the sulfonyl bioisostere fundamentally resolves this metabolic liability, albeit at the cost of altering the spatial trajectory of the propionic acid tail. For drug development professionals, understanding this interplay between geometry, polarity, and metabolic resistance is essential for transforming early-stage hits into durable, highly bioavailable lead compounds.

References

1.[1] From Carbonyl to Sulfonyl: Unlocking Advanced Polymers with SuFEx-Enabled “Macroisosteres” - ResearchGate -[Link] 2.[3] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC / NIH -[Link] 3.[2] Application of Sulfonyl in Drug Design - ResearchGate -[Link]

Sources

Exploratory

Advanced Safety &amp; Handling Whitepaper: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Enhanced Safety Data Sheet (SDS) Executive Summary In modern medicinal chemistry, sulfone-con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Enhanced Safety Data Sheet (SDS)

Executive Summary

In modern medicinal chemistry, sulfone-containing building blocks are highly valued for their ability to improve the metabolic stability, aqueous solubility, and hydrogen-bonding capacity of drug candidates. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: 881044-64-0) is a versatile bifunctional intermediate [1]. It features a terminal carboxylic acid for standard coupling reactions and an ethoxy-phenyl sulfone moiety that serves as a robust, electronically distinct pharmacophore.

While standard Safety Data Sheets (SDS) provide generalized hazard warnings, they often lack the mechanistic context required for advanced laboratory handling. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory compliance and practical synthetic application, ensuring that your workflows are both chemically efficient and rigorously safe.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting both its reactivity and its toxicological profile. The presence of the electron-withdrawing sulfone group beta to the propionic acid slightly increases the acidity of the carboxylic proton compared to standard aliphatic acids, which directly influences its irritant potential.

Quantitative Physicochemical Data

The following table summarizes the core metrics required for calculating reaction stoichiometry and predicting biological interactions [2].

PropertyValueMechanistic Implication
IUPAC Name 3-(4-ethoxybenzenesulfonyl)propanoic acidStandard nomenclature for regulatory filing.
CAS Registry Number 881044-64-0Unique identifier for inventory tracking.
Molecular Formula C₁₁H₁₄O₅SDetermines mass balance in synthesis.
Molecular Weight 258.29 g/mol Used for precise molarity calculations.
Exact Mass 258.0562 DaTarget mass for LC-MS validation ([M-H]⁻ = 257.05).
Hydrogen Bond Donors 1Essential for target protein binding (acid moiety).
Hydrogen Bond Acceptors 5Sulfone (2) + Ether (1) + Carboxyl (2).
Rotatable Bonds 6Indicates moderate conformational flexibility.

Mechanistic Toxicology & Hazard Identification

Standard GHS classifications label this compound as an irritant. However, understanding why it is an irritant allows for better proactive safety measures.

GHS Classification & Causality
Hazard ClassCategoryH-StatementMechanistic Causality
Acute Toxicity, Oral Category 4H302: Harmful if swallowedThe compound can disrupt cellular osmolarity and induce localized acidosis in the gastrointestinal tract.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe acidic proton (pKa ~4.5) causes localized pH drops on the slightly basic/neutral surface of the dermis, leading to protein denaturation.
Serious Eye Damage Category 2AH319: Causes serious eye irritationThe high aqueous solubility of the acid allows rapid dissolution in tear fluid, causing immediate osmotic and pH-driven trauma to the cornea.
STOT - Single Exposure Category 3H335: May cause respiratory irritationFine particulates bypass the upper respiratory cilia. Upon contact with mucosal membranes, the solid dissolves, causing acute localized acidity.

Expert Insight: The ethoxy group increases the overall lipophilicity (LogP) of the molecule compared to a bare benzenesulfonyl derivative. This enhanced lipophilicity slightly increases the rate of dermal penetration. Therefore, standard nitrile gloves must be strictly utilized, as the compound can partition into the lipid bilayers of the skin more readily than purely hydrophilic acids [3].

Self-Validating Handling & Emergency Protocols

A robust safety protocol must be a closed-loop, self-validating system. The following methodology ensures that any accidental exposure is not only mitigated but analytically verified as neutralized.

Protocol: Self-Validating Spill Mitigation

Use this protocol in the event of a benchtop solid spill.

  • Assessment & PPE: Identify the extent of the solid spill. Ensure you are wearing fresh nitrile gloves, safety goggles, and an N95/FFP2 mask. (Causality: Prevents inhalation of H335-classified dust).

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite) to prevent spreading if wetted.

  • Neutralization: Carefully mist the solid with a 5% aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Causality: The weak base deprotonates the propionic acid, forming a highly water-soluble, non-volatile sodium salt. This eliminates the risk of aerosolization and neutralizes the pH hazard.

  • Validation (Critical Step): Touch a strip of universal pH paper to the wetted residue.

    • Validation Metric: A pH reading of 7.0 - 8.0 confirms the complete destruction of the acid hazard. If the pH is < 6, apply more

      
      .
      
  • Collection: Wipe up the neutralized solution with absorbent pads and dispose of it in the designated aqueous basic waste stream.

Safety S1 Solid Spill Detected S2 Don PPE (Nitrile, Goggles, Mask) S1->S2 S3 Mist with 5% NaHCO3 Solution S2->S3 S4 Validation: pH Paper Check S3->S4 S5 Aqueous Waste Disposal S4->S5

Self-validating safety protocol for solid spill mitigation and neutralization.

Synthetic Application: Amide Coupling Workflow

In drug discovery, 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is predominantly utilized to append the sulfone pharmacophore onto a target amine via amide bond formation. Because the sulfone group is electron-withdrawing, harsh basic conditions at elevated temperatures should be avoided to prevent potential retro-Michael-type side reactions or degradation.

Protocol: Mild Amide Coupling Methodology

This protocol utilizes HATU for rapid activation under mild conditions.

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is selected for its superior ability to solvate highly polar sulfone-containing intermediates, preventing precipitation during activation.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir under a nitrogen atmosphere for 15 minutes at room temperature (

    
    ).
    
    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. The 15-minute pre-activation ensures complete conversion, preventing the amine from forming an unreactive salt with the free acid.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2 to 4 hours.

  • Validation (Self-Validating Step): Remove a 10 µL reaction aliquot, dilute it in 1 mL of Acetonitrile, and inject it into an LC-MS system.

    • Validation Metric: Confirm the complete disappearance of the starting acid mass (

      
       257 
      
      
      
      ) and the appearance of the target amide mass. Do not proceed to workup until this metric is met.
  • Workup: Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (EtOAc). The mild basic quench neutralizes any unreacted acid and pulls the HOAt byproduct into the aqueous layer, yielding a clean organic phase.
    

Workflow A 3-(4-Ethoxybenzenesulfonyl) propionic acid C Activation: HATU + DIPEA in DMF A->C B Target Amine (1.1 eq) D Active OAt-Ester Intermediate B->D C->D E Target Sulfone Amide Product D->E F Validation: LC-MS Analysis E->F

Workflow for the mild amide coupling of 3-(4-Ethoxybenzenesulfonyl)propionic acid.

Storage and Stability

To maintain the chemical integrity of the compound and prevent degradation:

  • Temperature: Store at

    
     to 
    
    
    
    (standard refrigeration) for long-term stability.
  • Atmosphere: Keep the container tightly sealed under an inert gas (Argon or Nitrogen) if frequently opened.

  • Moisture: The compound is slightly hygroscopic. Prolonged exposure to ambient humidity can lead to water absorption, which will throw off molar mass calculations during weighing and potentially hydrolyze sensitive coupling reagents (like HATU) during subsequent reactions.

References

  • SDS Manager. "3-(4-ethoxybenzenesulfonyl)propanoic acid Safety Data Sheet". SDS Manager. URL: [Link]

Foundational

The Strategic Role of 3-(4-Ethoxy-benzenesulfonyl)-propionic Acid in Targeted Drug Discovery: A Technical Review

Executive Summary In the landscape of modern rational drug design, bifunctional building blocks are the cornerstone of fragment-based discovery and combinatorial library synthesis. 3-(4-Ethoxy-benzenesulfonyl)-propionic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, bifunctional building blocks are the cornerstone of fragment-based discovery and combinatorial library synthesis. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS No. 881044-64-0), hereafter referred to as 3-4-EBSPA , represents a highly versatile pharmacophore. By combining a rigid, hydrogen-bond-accepting arylsulfonyl core with a flexible, reactive propionic acid tail, this compound serves as a critical intermediate in the development of Matrix Metalloproteinase (MMP) inhibitors, Protein Phosphatase 2A (PP2A) modulators, and Keap1-Nrf2 protein-protein interaction (PPI) inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, focusing instead on the causality of its structural features, the mechanistic rationale for its biological applications, and the field-proven protocols required to harness its potential without falling prey to common synthetic pitfalls.

Structural Rationale and Pharmacophore Mapping

The utility of 3-4-EBSPA in medicinal chemistry is driven by three distinct structural domains, each serving a specific biophysical purpose:

  • The Propionic Acid Tail: Provides a flexible two-carbon linker terminating in a carboxylic acid. This moiety is primed for derivatization (e.g., amide coupling to diverse amines or conversion to a zinc-chelating hydroxamic acid).

  • The Sulfonyl Group (

    
    ):  Acts as a rigid, strong hydrogen-bond acceptor. It dictates the spatial geometry of the molecule, forcing a specific dihedral angle that positions the attached aromatic ring optimally within target binding pockets.
    
  • The 4-Ethoxy Substituted Benzene: The ethoxy group serves as an electron-donating, lipophilic extension. In hydrophobic binding sites (such as the S1' pocket of MMPs or the Kelch domain of Keap1), this group displaces ordered water molecules, increasing binding entropy and stabilizing the ligand-receptor complex.

Core Biological Applications

Keap1-Nrf2 Axis Modulation

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 binds to Nrf2 and facilitates its proteasomal degradation. Disrupting this Protein-Protein Interaction (PPI) stabilizes Nrf2, allowing it to translocate to the nucleus and activate antioxidant response elements (ARE).

Derivatives containing the 4-ethoxybenzenesulfonyl moiety (such as K67 and its analogs) have been identified as potent Nrf2 activators[1]. The arylsulfonyl architecture mimics the ETGE motif of Nrf2. Specifically, the 4-ethoxy group occupies a critical hydrophobic sub-pocket in the Keap1 Kelch domain, sterically blocking the native PPI[2]. This disruption is highly sought after for treating inflammatory diseases and overcoming chemoresistance in specific cancer phenotypes[1].

G ROS Oxidative Stress / ROS Keap1 Keap1 (Cytosol) ROS->Keap1 Modulates Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Ubiquitinates (Basal) Degradation Proteasomal Degradation Nrf2->Degradation Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocates Inhibitor 3-4-EBSPA Derivative (PPI Inhibitor) Inhibitor->Keap1 Blocks Keap1-Nrf2 PPI Inhibitor->Nrf2 Stabilizes Antiox Antioxidant Gene Expression Nucleus->Antiox Transcription

Figure 1: Mechanism of Keap1-Nrf2 pathway modulation by 3-4-EBSPA derived PPI inhibitors.

Matrix Metalloproteinase (MMP) Inhibition

Aryl sulfonyl propionic acids are foundational precursors in the synthesis of MMP inhibitors[3]. MMPs are zinc-dependent endopeptidases implicated in tumor metastasis and tissue remodeling. By converting the propionic acid moiety of 3-4-EBSPA into a hydroxamic acid (


), researchers create a powerful zinc-binding group (ZBG). The sulfonyl oxygens form critical hydrogen bonds with the Leu/Ala backbone of the MMP active site, while the 4-ethoxyphenyl group deeply penetrates the hydrophobic S1' specificity pocket, granting selectivity over other metalloproteases.
Protein Phosphatase 2A (PP2A) Modulation

Recent advancements have utilized 4-ethoxybenzenesulfonyl derivatives to synthesize modulators of PP2A, a major serine/threonine phosphatase that negatively regulates cell growth and division[4]. Incorporating the 3-4-EBSPA scaffold allows for the fine-tuning of lipophilicity and target residence time, making it a valuable tool in developing novel anticancer therapeutics[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the functional versatility of the 3-4-EBSPA scaffold, the following table summarizes representative quantitative data demonstrating how minor modifications to the propionic acid tail drastically shift the biological target profile.

Derivative ClassModification at Propionic AcidPrimary TargetRepresentative IC₅₀ / KᵢMechanism of Action / Causality
Free Acid None (Intact 3-4-EBSPA)Weak/Non-specific> 50 µMLacks strong metal chelation; poor cell permeability due to negative charge at physiological pH.
Hydroxamate Converted to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MMP-2 / MMP-910 - 50 nMHydroxamate bidentate chelation of catalytic Zn²⁺; ethoxy group fills S1' pocket[3].
Naphthalene Amide Coupled to Naphthalene-amineKeap1 (Kelch domain)0.5 - 2.0 µMBulky amide forces a bioactive conformation; displaces Nrf2 ETGE motif via hydrophobic packing[1].
Diamine Adduct Coupled to substituted diaminesPP2A Complex1.5 - 5.0 µMModulates holoenzyme assembly; sulfonyl acts as a critical H-bond network anchor[4].

Experimental Methodologies

The Synthetic Challenge: Avoiding -Elimination

In experimental workflows, the


-sulfonyl propionic acid presents a specific synthetic challenge. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the 

-protons. If subjected to harsh basic conditions or prolonged heating during amide coupling, the molecule undergoes rapid E1cB elimination to form a reactive vinyl sulfone.

Causality-Driven Protocol: To prevent this, our protocol mandates sterically hindered, mild bases and highly efficient coupling reagents at strictly controlled temperatures to trap the activated ester before elimination can occur.

Workflow Step1 1. Scaffold Activation (3-4-EBSPA + HATU) Step2 2. Amide Coupling (Amine + DIPEA, 0°C) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. In Vitro Screening (Target Assays) Step3->Step4 Step5 5. Hit Validation (IC50 Determination) Step4->Step5

Figure 2: Optimized workflow for synthesizing and screening 3-4-EBSPA derivatives avoiding


-elimination.
Protocol: Synthesis of 3-(4-Ethoxy-benzenesulfonyl)-propanamides
  • Preparation: Dissolve 1.0 equivalent of 3-4-EBSPA in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Chill the reaction vessel to 0°C using an ice bath. Rationale: Low temperature suppresses the deprotonation of the

    
    -carbon.
    
  • Activation: Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Stir for 10 minutes.

  • Coupling: Dropwise, add 1.2 equivalents of the desired primary or secondary amine, followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is sterically hindered, acting as a proton sponge for the coupling reaction without acting as a nucleophile or strong enough base to trigger E1cB elimination.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol: Keap1-Nrf2 Fluorescence Polarization (FP) Assay

To validate the biological efficacy of the synthesized derivatives, a self-validating FP assay is utilized to measure the displacement of a fluorescent Nrf2 peptide from Keap1.

  • Reagent Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.005% Tween-20).

  • Complex Formation: Incubate 50 nM recombinant Keap1 Kelch domain with 10 nM FITC-labeled Nrf2-ETGE peptide in the dark for 30 minutes.

  • Compound Addition: Dispense 3-4-EBSPA derivatives in a 10-point dose-response curve (ranging from 100 µM to 1 nM) into a black 384-well microplate.

  • Displacement: Add the Keap1/FITC-Nrf2 complex to the compounds. Include a positive control (unlabeled Nrf2 peptide) and a negative control (DMSO vehicle). Rationale: The positive control ensures the assay window is dynamic and validates that displacement is possible, creating a self-validating system.

  • Measurement: Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation).

Conclusion

3-(4-Ethoxy-benzenesulfonyl)-propionic acid is far more than a simple catalog chemical; it is a strategically designed pharmacophore. By understanding the causality behind its structural components—the rigid hydrogen-bonding sulfonyl group, the lipophilic ethoxy-aryl system, and the derivatizable propionic acid—drug development professionals can systematically design highly potent inhibitors for complex targets like MMPs, PP2A, and the Keap1-Nrf2 axis. Adhering to strict, low-temperature, mild-base synthetic protocols ensures the integrity of the scaffold, paving the way for successful fragment evolution and hit-to-lead optimization.

References

  • [1] The KEAP1–NRF2 System as a Molecular Target of Cancer Treatment. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • [3] WO 98/30566 - Arylsulfonyl Hydroxamic Acid Derivatives as Matrix Metalloproteinase Inhibitors. Google Patents / Googleapis. Available at:[Link]

  • [4] EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. Google Patents. Available at:

  • [2] Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid from maleic anhydride

High-Purity Synthesis via Decarboxylative Michael Addition Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-ethoxybenzenesulfonyl)propanoic acid (Target Molecule). Unl...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis via Decarboxylative Michael Addition

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-ethoxybenzenesulfonyl)propanoic acid (Target Molecule). Unlike conventional routes relying on polymerization-prone acrylates, this method utilizes maleic anhydride as the starting electrophile.

The transformation exploits a tandem Hydrolysis / Michael Addition / Decarboxylation sequence. This "one-pot" aqueous protocol offers superior atom economy, avoids hazardous chlorinated solvents, and leverages the stability of maleic anhydride to generate high-purity


-sulfonyl carboxylic acids, which are critical intermediates in the synthesis of sulfonamide antibiotics and matrix metalloproteinase inhibitors.
Strategic Analysis & Reaction Mechanism
2.1 Why Maleic Anhydride?

While acrylic acid derivatives are direct precursors to propionic backbones, they suffer from spontaneous polymerization and handling difficulties. Maleic anhydride is a solid, stable, and inexpensive commodity chemical.

The chemical logic relies on the latent reactivity of the succinic framework . Upon reaction with a sulfinate salt, the resulting intermediate (2-sulfonylsuccinic acid) possesses a carboxylic acid group


-positioned to the electron-withdrawing sulfonyl moiety. Under reflux conditions, this specific arrangement facilitates thermal decarboxylation, ejecting 

to yield the desired propionic acid backbone cleanly.
2.2 Reaction Pathway Visualization

The following diagram illustrates the cascade mechanism, highlighting the critical decarboxylation step that converts the


 maleic skeleton into the 

propionic target.

ReactionPathway MA Maleic Anhydride (C4 Precursor) M_Acid Maleic Acid (In-situ) MA->M_Acid Hydrolysis H2O H2O / Heat H2O->M_Acid Inter Intermediate: 2-(4-Ethoxybenzenesulfonyl) succinic acid M_Acid->Inter Michael Addition Sulfinate Na 4-Ethoxybenzenesulfinate Sulfinate->Inter TS Thermal Decarboxylation (-CO2) Inter->TS Reflux Product Target: 3-(4-Ethoxybenzenesulfonyl) propanoic acid TS->Product Yields C3 Backbone

Figure 1: Mechanistic pathway from Maleic Anhydride to the Target Sulfonyl Propanoic Acid via decarboxylative addition.

Reagents and Materials

To ensure reproducibility, use reagents meeting the specifications below.

ReagentCAS No.[1]Equiv.[2]RoleGrade/Notes
Maleic Anhydride 108-31-61.0Substrate>99%, Pulverize if caked
Sodium 4-Ethoxybenzenesulfinate [See Note 1]1.1NucleophileDry solid preferred
Acetic Acid (Glacial) 64-19-71.2Catalyst/pHACS Reagent
Water (Deionized) 7732-18-5Solvent35 VolType II or better
HCl (Concentrated) 7647-01-0ExcessAcidifier37% for workup

Note 1 (Precursor Sourcing): If Sodium 4-Ethoxybenzenesulfinate is not commercially available, it is readily synthesized by reducing 4-ethoxybenzenesulfonyl chloride with sodium sulfite (


) and sodium bicarbonate in water at 70°C, followed by crystallization.
Experimental Protocol
4.1 Preparation of the Reaction Mixture
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a large oval magnetic stir bar, a reflux condenser, and a temperature probe.

  • Solvent Charge: Add Deionized Water (350 mL) to the flask.

  • Substrate Addition: Add Maleic Anhydride (10.9 g, 111 mmol) . Stir at room temperature until the anhydride hydrolyzes and dissolves (approx. 10–15 mins). The solution will become clear as Maleic Acid forms.

  • Nucleophile Addition: Slowly add Sodium 4-Ethoxybenzenesulfinate (25.4 g, 122 mmol) to the stirring solution.

    • Observation: The mixture may become slightly turbid or change color; this is normal.

  • Acidification: Add Glacial Acetic Acid (8.0 mL, 140 mmol) .

    • Expert Insight: Acetic acid buffers the system. A pH that is too low (strong mineral acid) inhibits the nucleophilicity of the sulfinate, while a pH that is too high prevents the decarboxylation step later.

4.2 Reaction and Decarboxylation[3][4]
  • Heating: Heat the reaction mixture to a vigorous reflux (approx. 100–105°C internal) .

  • Duration: Maintain reflux for 16 to 24 hours .

    • Critical Control Point: The decarboxylation of the intermediate succinic acid derivative is the rate-limiting step. Insufficient reflux time will yield a mixture of the target propionic acid and the intermediate succinic acid.

    • Monitoring: Evolution of

      
       gas may be observed initially. Monitor reaction progress via HPLC or TLC (Mobile phase: 5% MeOH in DCM).
      
4.3 Workup and Isolation
  • Filtration (Hot): While the mixture is still hot (>80°C), filter it through a sintered glass funnel (or Celite pad) to remove any insoluble impurities or oily byproducts.

  • Cooling: Transfer the filtrate to an Erlenmeyer flask and cool slowly to 0–5°C using an ice bath. Stir gently during cooling.

  • Precipitation: Acidify the cold solution to pH ~1 using Concentrated HCl (approx. 25 mL) added dropwise.

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 50 mL) followed by cold hexanes (50 mL) to remove trace acetic acid and unreacted organics.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

Results and Characterization
5.1 Expected Yield and Purity
  • Typical Yield: 65% – 75%

  • Appearance: White crystalline solid

  • Melting Point: Expect range between 130–135°C (derivative dependent).

5.2 Analytical Validation (Self-Validating Parameters)

To ensure the protocol worked, verify the following spectral signatures:

TechniqueDiagnostic SignalStructural Confirmation
1H NMR

2.7–2.8 ppm (t, 2H)

adjacent to Carbonyl (Propionic backbone)
1H NMR

3.4–3.5 ppm (t, 2H)

adjacent to Sulfonyl
1H NMR Absence of

3.8–4.0 ppm (dd)
Confirms loss of Succinic methine (Decarboxylation complete)
13C NMR Loss of 1 Carbon signalConfirms transition from

(Maleic) to

(Propionic)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time by 4–6 hours. Ensure oil bath is >110°C.
Oiling Out Impurities in SulfinatePerform hot filtration as described in Step 4.3. Recrystallize final product from Ethanol/Water.
Product is Sticky Residual Acetic AcidIncrease washing with cold water and hexanes. Ensure thorough drying under vacuum.
Retained Succinic Acid pH too high during refluxEnsure Acetic Acid was added. If pH > 5, decarboxylation is sluggish.
References
  • Organic Syntheses, Coll. Vol. 93, p. 328 (2016).Synthesis of 3-(Phenylsulfonyl)propanoic Acid.

    • Source:

    • Relevance: Establishes the core decarboxylative Michael addition protocol used as the found
  • Patent CN109912470A.Synthetic method of 3-(benzenesulfonyl)propionic acid.

    • Source:

    • Relevance: Validates the industrial scalability of using maleic anhydride and sulfin
  • Journal of Organic Chemistry, 2008, 73, 9476.

    • Source:

    • Relevance: Provides mechanistic grounding for the decarboxylation of carboxylic acids with electron-withdrawing groups in the -position.
  • Asian Journal of Chemistry, Vol. 21, No. 8 (2009).Charge Transfer Interaction Between Styrene Maleic Anhydride.

    • Source:

    • Relevance: Background on the reactivity of maleic anhydride ring opening in polar solvents.

Sources

Application

Application Note: Conjugate Addition of 4-Ethoxybenzenesulfinic Acid to Acrylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of β-Aryl-Sulfonyl Propanoates via Sulfa-Michael Addition Introduction & Mechanistic Insights As drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of β-Aryl-Sulfonyl Propanoates via Sulfa-Michael Addition

Introduction & Mechanistic Insights

As drug discovery increasingly relies on robust, metabolically stable pharmacophores, the sulfone moiety has emerged as a critical structural motif. Sulfones serve as excellent bioisosteres for carbonyls and sulfonamides, frequently appearing in anti-inflammatory agents, anti-androgens, and enzyme inhibitors.

The synthesis of β-sulfonyl derivatives via the sulfa-Michael addition (SMA) is a highly atom-economical method for constructing C–S bonds [1]. When reacting 4-ethoxybenzenesulfinic acid with acrylic acid derivatives (e.g., acrylates, acrylamides, acrylonitrile), the reaction proceeds rapidly under mild conditions.

The Causality of Reactivity
  • Nucleophile Design (The EDG Effect): The ethoxy group (–OCH₂CH₃) at the para-position of the benzene ring is a strong electron-donating group via resonance. This increases the electron density on the sulfinate sulfur atom, making it a significantly stronger and "softer" nucleophile compared to unsubstituted benzenesulfinic acid.

  • Electrophile Design (The EWG Effect): Acrylic acid derivatives possess an electron-withdrawing group (EWG) that polarizes the adjacent alkene. This polarization leaves the β-carbon highly electrophilic and perfectly primed for attack by the soft sulfinate anion [2].

  • Solvent Causality: Utilizing a protic solvent system (EtOH/H₂O) actively accelerates the reaction. Water provides a dense hydrogen-bonding network that stabilizes the enolate-like transition state, lowering the activation energy barrier while driving the hydrophobic organic reactants into close proximity.

Mechanism A 4-Ethoxybenzenesulfinic Acid (Ar-SO2H) B Sulfinate Anion (Ar-SO2⁻) A->B Mild Base (-H⁺) D Enolate Intermediate [Ar-SO2-CH2-CH⁻-EWG] B->D Nucleophilic Attack (β-carbon) C Acrylic Acid Derivative (CH2=CH-EWG) C->D Michael Acceptor E β-Sulfonyl Product (Ar-SO2-CH2-CH2-EWG) D->E Protonation (+H⁺)

Mechanistic pathway of the sulfa-Michael addition forming β-sulfonyl derivatives.

Experimental Design & Optimization

To establish a self-validating and scalable protocol, we optimized the reaction using methyl acrylate as the model electrophile. Because 4-ethoxybenzenesulfinic acid (pKa ~2.1) requires deprotonation to form the highly reactive sulfinate anion, the choice of base and solvent is critical [3].

As shown in Table 1 , non-polar solvents (DCM, THF) yielded poor to moderate results. Transitioning to a green, biphasic or aqueous system (EtOH:H₂O, 1:1) with a mild base (Sodium Acetate, NaOAc) provided near-quantitative yields. NaOAc is sufficiently basic to deprotonate the sulfinic acid without triggering unwanted polymerization of the acrylate.

Table 1: Optimization of Reaction Conditions
EntrySolventBase (1.1 eq)Temp (°C)Time (h)Yield (%)
1DCMEt₃N251245
2THFNaOAc251255
3EtOHNaOAc25682
4 EtOH:H₂O (1:1) NaOAc 25 2 96
5H₂ONone25488

Conditions: 4-Ethoxybenzenesulfinic acid (1.0 mmol), Methyl acrylate (1.2 mmol), Solvent (5 mL).

Step-by-Step Methodology

This protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to ensure that researchers do not waste time purifying incomplete reactions.

Workflow Step1 Step 1: Reagent Preparation 4-Ethoxybenzenesulfinic acid + Acrylic derivative + EtOH/H2O Step2 Step 2: Reaction Execution Stir at 25°C Monitor via TLC/LC-MS Step1->Step2 Step3 Step 3: Quench & Extraction Evaporate EtOH Extract with EtOAc Wash with Brine Step2->Step3 Step4 Step 4: Purification Flash Chromatography or Recrystallization Step3->Step4 Step5 Step 5: Characterization NMR, HRMS, HPLC Step4->Step5

Step-by-step experimental workflow for synthesizing β-aryl-sulfonyl propanoates.

Protocol: Synthesis of Methyl 3-((4-ethoxyphenyl)sulfonyl)propanoate

Step 1: Reagent Preparation

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-ethoxybenzenesulfinic acid (186 mg, 1.0 mmol) in a 1:1 mixture of Ethanol and Deionized Water (5.0 mL).

  • Add Sodium Acetate (NaOAc) (90 mg, 1.1 mmol) in one portion. Causality Note: The suspension will rapidly clear as the water-soluble sodium sulfinate salt is formed.

Step 2: Reaction Execution (Self-Validating Checkpoint 1)

  • Add methyl acrylate (108 µL, 1.2 mmol) dropwise to the stirring solution at room temperature (25°C).

  • Cap the flask and stir vigorously for 2 hours.

  • Validation: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the mass of the starting sulfinic acid (m/z 185 [M-H]⁻) is entirely replaced by the product mass (m/z 273 [M+H]⁺). Alternatively, TLC (Hexane/EtOAc 3:1) will show the disappearance of the UV-active baseline spot.

Step 3: Quench & Extraction

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous layer with Ethyl Acetate (EtOAc) (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted trace acids, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • The crude product is typically >90% pure. For analytical grade purity, pass the crude material through a short silica gel plug using Hexane/EtOAc (70:30) as the eluent.

  • Evaporate the solvent to yield the product as a white crystalline solid.

Step 5: Characterization (Self-Validating Checkpoint 2)

  • Validation: Obtain a ¹H NMR spectrum (CDCl₃). The complete disappearance of vinylic protons (typically between 5.5 – 6.5 ppm) and the emergence of two distinct triplets around 2.7 ppm and 3.3 ppm (integrating to 2H each, representing the –CH₂–CH₂– linker) definitively confirm successful conjugate addition.

Substrate Scope & Quantitative Data

The optimized protocol demonstrates excellent functional group tolerance across a variety of acrylic acid derivatives. The strong nucleophilicity of the 4-ethoxybenzenesulfinate anion ensures high yields regardless of the specific electron-withdrawing group present on the alkene.

Table 2: Substrate Scope of Acrylic Acid Derivatives
EntryAcrylic DerivativeEWGIsolated ProductYield (%)
1Methyl Acrylate–COOMeMethyl 3-((4-ethoxyphenyl)sulfonyl)propanoate96
2Acrylic Acid–COOH3-((4-ethoxyphenyl)sulfonyl)propanoic acid92
3Acrylamide–CONH₂3-((4-ethoxyphenyl)sulfonyl)propanamide89
4Acrylonitrile–CN3-((4-ethoxyphenyl)sulfonyl)propanenitrile94

Reaction Conditions: 4-Ethoxybenzenesulfinic acid (1.0 mmol), Acrylic derivative (1.2 mmol), NaOAc (1.1 mmol), EtOH:H₂O (1:1, 5 mL), 25°C, 2 hours.

References

  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances, 2021, 11, 9759-9792 URL: [Link]

  • Title: Chemo- and Regioselective Lysine Modification on Native Proteins Source: Journal of the American Chemical Society, 2018, 140(8), 3128-3133 URL: [Link]

  • Title: Tandem Heck/aza-Michael addition processes with acrylic acid derivatives Source: Organic & Biomolecular Chemistry, 2011, 9, 1508-1515 URL: [Link]

Method

Preparation of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid stock solutions

Application Note: Preparation and Management of 3-(4-Ethoxy-benzenesulfonyl)-propionic Acid Stock Solutions Abstract & Scope This technical guide outlines the standardized protocol for preparing, validating, and storing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Management of 3-(4-Ethoxy-benzenesulfonyl)-propionic Acid Stock Solutions

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, validating, and storing stock solutions of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid . This compound belongs to the arylsulfonyl-alkanoic acid class, often utilized as a synthetic intermediate in medicinal chemistry or as a hapten in immunological assays.

Due to the presence of both a hydrophobic tail (ethoxy-benzene) and a polar, ionizable head group (carboxylic acid), this molecule exhibits pH-dependent solubility. This protocol prioritizes Dimethyl Sulfoxide (DMSO) for primary stock preparation to ensure long-term stability, followed by specific buffering strategies for aqueous working solutions to prevent precipitation artifacts in biological assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

ParameterValue / CharacteristicImplication for Protocol
Compound Name 3-(4-Ethoxy-benzenesulfonyl)-propionic acidTarget Analyte
Molecular Formula C₁₁H₁₄O₅SUsed for Molarity Calcs
Molecular Weight 258.29 g/mol 10 mM Stock = 2.58 mg/mL
Functional Groups Sulfone (-SO₂-), Carboxylic Acid (-COOH), Ethoxy (-OEt)Acidic pKa ~4.5; Sulfone adds polarity but not charge.
Primary Solvent Anhydrous DMSO Disrupts H-bonds; prevents hydrolysis; antimicrobial.
Aqueous Solubility pH-DependentPoor at pH < 4; Good at pH > 7 (as carboxylate anion).

Expert Insight: The sulfonyl group is electron-withdrawing, which slightly increases the acidity of the carboxylic acid compared to a standard alkyl chain. However, the ethoxy-benzene moiety significantly increases lipophilicity (LogP). Therefore, dissolving directly in neutral water or acidic buffers often leads to turbidity. Always dissolve in organic solvent first, or use a basic buffer (pH 8.0+) for direct aqueous preparation.

Materials & Equipment

  • Reagent: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (Solid, >95% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate with DMSO).

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.

Protocol A: Preparation of 100 mM Master Stock (DMSO)

This is the "Gold Standard" method for long-term storage.

Step 1: Weighing & Calculation

  • Weigh approximately 25.8 mg of the solid powder into a tared amber glass vial.

  • Record the exact mass (e.g., m = 26.1 mg).

  • Calculate the required volume of DMSO to achieve exactly 100 mM using the formula:

    
    
    Example:
    
    
    

Step 2: Dissolution (The "Wetting" Phase)

  • Add the calculated volume of Anhydrous DMSO to the vial.[1]

  • Critical Step: Do not vortex immediately. Allow the solvent to sit on the solid for 1-2 minutes to displace air from the crystal lattice.

  • Vortex vigorously for 30 seconds.

  • Self-Validation Check: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (refractive swirls) or particulates are visible, sonicate for 5 minutes at room temperature (avoid heat, which promotes degradation).

Step 3: Aliquoting & Storage

  • Divide the Master Stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

  • Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

  • Avoid Freeze-Thaw: Repeated cycling introduces moisture, causing the sulfone/acid to precipitate or degrade.

Protocol B: Preparation of Aqueous Working Solutions

Challenge: Diluting the DMSO stock into aqueous media (PBS, Media) often causes "crashing out" (precipitation) if the pH is too low.

Step 1: The Intermediate Dilution

  • Thaw a 100 mM DMSO aliquot at room temperature. Vortex well.

  • Prepare a 10x Intermediate in pure DMSO or 50% DMSO/Water if the final target is low concentration.

    • Why? Adding 1 µL of 100 mM stock directly to 10 mL of media creates a local high-concentration "plume" that precipitates instantly.

Step 2: The Aqueous Drop-in

  • Prepare your buffer (e.g., PBS).[2] Ensure pH is ≥ 7.4.

  • While vortexing the buffer, slowly add the compound solution.

  • Maximum DMSO Tolerance: Keep final DMSO concentration < 0.5% for cell-based assays to avoid solvent toxicity.

Step 3: Validation (Turbidity Check)

  • Measure Absorbance at 600 nm (OD600) or inspect visually against a black background.

  • If cloudy: Adjust pH to 8.0 using dilute NaOH. The carboxylic acid must be deprotonated (COO⁻) to maintain solubility in water.

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow to ensure data integrity.

StockPrep Start Solid Compound (3-(4-Ethoxy-benzenesulfonyl)-propionic acid) Calc Calculate Volume (Target: 100 mM) Start->Calc Solvent Add Anhydrous DMSO Calc->Solvent Dissolve Vortex & Sonicate Solvent->Dissolve Check QC: Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No (Cloudy) - Sonicate more Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes (Clear) Store Store at -80°C (Avoid Freeze/Thaw) Aliquot->Store Dilute Dilution for Assay Store->Dilute Thaw Precip Precipitation Risk! Check pH > 7.4 Dilute->Precip

Figure 1: Decision-tree workflow for the preparation and QC of sulfonyl-propionic acid stock solutions.

References

  • BenchChem. (2025).[1][3] Improving the stability of thiazole and sulfonyl compounds in DMSO for long-term storage. Retrieved from

  • National Institutes of Health (NIH). (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed Central. Retrieved from

  • Cytiva Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from

  • Smolecule. (2024).[4] Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from

Sources

Application

Using 3-(4-Ethoxy-benzenesulfonyl)-propionic acid as a GPR41 agonist probe

Application Note: Utilizing 3-(4-Ethoxy-benzenesulfonyl)-propionic acid as a Selective GPR41 (FFAR3) Agonist Probe Introduction & Mechanistic Rationale Free Fatty Acid Receptor 3 (FFAR3), commonly known as GPR41, is a G...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(4-Ethoxy-benzenesulfonyl)-propionic acid as a Selective GPR41 (FFAR3) Agonist Probe

Introduction & Mechanistic Rationale

Free Fatty Acid Receptor 3 (FFAR3), commonly known as GPR41, is a G protein-coupled receptor (GPCR) that functions as a primary physiological sensor for short-chain fatty acids (SCFAs) derived from gut microbiota, including propionate, butyrate, and acetate[1]. Expressed abundantly in adipose tissue, the enteric nervous system, and sympathetic ganglia, GPR41 plays a pivotal role in metabolic homeostasis. Its activation regulates leptin production[2], modulates sympathetic nervous system (SNS) activity[3], and influences gut hormone secretion[4].

Because endogenous SCFAs activate both GPR41 and its closely related homolog GPR43 (FFAR2)[1], deconvoluting the specific physiological contributions of GPR41 requires highly selective chemical probes. 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: 881044-64-0)[5] serves as a rationally designed synthetic agonist probe.

Structural Basis of Selectivity: The propionic acid moiety of the probe acts as the primary pharmacophore, anchoring into the orthosteric binding pocket of GPR41 by forming critical electrostatic and hydrogen-bonding interactions with conserved residues (e.g., Arg185, Arg255, His140, and His242). Concurrently, the bulky 4-ethoxy-benzenesulfonyl group extends into an adjacent hydrophobic cavity. This extension sterically hinders binding to GPR43, thereby conferring GPR41 selectivity. Recent cryo-EM structural elucidations of FFAR3 bound to synthetic agonists confirm that such extended moieties induce specific conformational rearrangements in transmembrane helices (TM5, TM6, TM7) necessary for downstream G-protein coupling[6],[7].

GPR41 Signaling Pathway

GPR41 canonically couples to the pertussis toxin (PTX)-sensitive Gαi/o protein family[8]. Activation leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cAMP levels[9]. Concomitantly, the dissociation of the Gβγ dimer from the heterotrimeric G-protein complex activates phospholipase C-beta (PLCβ). This triggers the generation of inositol trisphosphate (IP3) and the subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[9]. This dual signaling axis is responsible for downstream physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells and leptin from adipocytes[2],[4].

GPR41_Signaling Probe 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Receptor GPR41 (FFAR3) Probe->Receptor Binds Orthosteric/Allosteric Pocket Gi Gαi/o Subunit Receptor->Gi Activation (PTX-sensitive) Gq Gβγ Subunits Receptor->Gq Dissociation AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLCβ) Gq->PLC Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect1 GLP-1 / Leptin Secretion cAMP->Effect1 Modulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Ca2->Effect1 Triggers Effect2 Metabolic & SNS Regulation Effect1->Effect2

GPR41 activation by 3-EBSP triggers Gi/o-mediated cAMP inhibition and Gβγ-driven Ca2+ mobilization.

Expected Pharmacological Profile

To establish the baseline utility of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid as a probe, researchers must benchmark its activity against endogenous SCFAs.

ParameterEndogenous Propionic Acid3-(4-Ethoxy-benzenesulfonyl)-propionic acid
Target Receptor GPR41 & GPR43 (Non-selective)GPR41 (Selective)
GPR41 cAMP IC₅₀ ~6 - 12 µMSub-micromolar (Assay dependent)
GPR43 cAMP IC₅₀ ~14 µM> 100 µM (Minimal activity)
Primary G-Protein Gαi/oGαi/o
Solubility AqueousDMSO (requires serial dilution in buffer)

Experimental Protocols & Self-Validating Workflows

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

Objective: Quantify the Gi/o-mediated inhibition of adenylyl cyclase by the agonist probe. Causality & Design: Because GPR41 couples to Gi/o, basal cAMP levels are too low to measure a meaningful reduction. We must artificially stimulate AC using Forskolin to create a high cAMP baseline. IBMX (a non-selective phosphodiesterase inhibitor) is added to prevent the degradation of synthesized cAMP, ensuring that any measured reduction is strictly due to Gi-mediated AC inhibition, not PDE activity. Step-by-Step:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR41 into a 384-well white microplate at 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid in 100% DMSO. Perform 3-fold serial dilutions in assay buffer containing 500 µM IBMX and 2 µM Forskolin. (Critical: Final DMSO concentration must remain constant across all wells, typically ≤1%).

  • Stimulation: Add 5 µL of the compound/Forskolin/IBMX mixture to the cells.

    • Self-Validation: Include a vehicle control (DMSO + Forskolin) as the maximum cAMP reference, and a PTX-pretreated well (100 ng/mL for 18h) to validate that the cAMP reduction is strictly Gi-dependent.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) per the manufacturer's protocol. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Measure the Gβγ-mediated activation of the PLC/IP3/Ca²⁺ axis. Causality & Design: GPR41 activation releases Gβγ subunits that stimulate PLCβ, causing a transient spike in cytosolic calcium[8]. Fluo-4 AM, a cell-permeable fluorescent calcium indicator, is used. Probenecid is strictly required in the dye-loading buffer to inhibit organic anion transporters; without it, cells will rapidly pump the dye out into the extracellular space, drastically reducing the signal-to-noise ratio. Step-by-Step:

  • Cell Plating: Plate GPR41-expressing HEK293 cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of dye-loading buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells 3 times with assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove extracellular dye. Leave 20 µL of buffer in each well.

  • Baseline & Injection: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Agonist Addition: The system automatically injects 10 µL of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (prepared at 3X final concentration).

  • Measurement: Record fluorescence continuously for 3 minutes. Calculate the response as the maximum peak height minus the baseline (Max-Min).

Protocol 3: Ex Vivo GLP-1 Secretion Assay in Enteroendocrine Cells

Objective: Validate the physiological efficacy of the probe in stimulating gut hormone release. Causality & Design: Enteroendocrine L-cells secrete GLP-1 upon GPR41 activation[4]. Active GLP-1 (7-36 amide) is rapidly cleaved by Dipeptidyl Peptidase-4 (DPP-4) into an inactive form. To accurately quantify secretion, a DPP-4 inhibitor must be included in the secretion buffer to preserve the active peptide during the assay window. Step-by-Step:

  • Tissue Preparation: Isolate murine colonic crypts or use a validated L-cell line (e.g., GLUTag). Plate in 24-well plates coated with Matrigel.

  • Pre-incubation: Wash cells twice with secretion buffer (138 mM NaCl, 4.5 mM KCl, 4.2 mM NaHCO₃, 1.2 mM NaH₂PO₄, 2.6 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, pH 7.4, 0.1% BSA). Add 50 µM Diprotin A (DPP-4 inhibitor).

  • Treatment: Apply 3-(4-Ethoxy-benzenesulfonyl)-propionic acid at varying concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Self-Validation: Use 10 mM propionic acid as a positive control to ensure cell viability and receptor responsiveness.

  • Incubation: Incubate for 2 hours at 37°C.

  • Collection & Analysis: Collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and immediately freeze at -80°C or analyze using an Active GLP-1 specific ELISA kit.

References

  • Title: The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Source: nih.gov.
  • Title: Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41. Source: pnas.org.
  • Title: Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. Source: nih.gov.
  • Title: Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3. Source: nih.gov.
  • Title: 8J20: Cryo-EM structure of FFAR3 bound with valeric acid and AR420626. Source: rcsb.org.
  • Title: Short-chain fatty acids, secondary bile acids and indoles: gut microbial metabolites with effects on enteroendocrine cell function and their potential as therapies for metabolic disease. Source: frontiersin.org.
  • Title: Research progress on free fatty acid receptors and bronchial asthma. Source: termedia.pl.
  • Title: Short-Chain Fatty Acid Receptors and Cardiovascular Function. Source: mdpi.com.
  • Title: 3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl ... - BLDpharm (CAS 881044-64-0). Source: bldpharm.com.

Sources

Method

In vitro assay protocols for benzenesulfonyl propionic acid derivatives

Executive Summary Benzenesulfonyl propionic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their ability to modulate Peroxisome Proliferator-Activated Receptors (PPARs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonyl propionic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their ability to modulate Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (e.g., GPR40/FFAR1). Their structural homology to fibrates and glitazones positions them as potent candidates for treating Type 2 Diabetes (T2D) and metabolic syndrome.

However, the lipophilic nature of the benzenesulfonyl moiety presents specific challenges in in vitro assays, including compound precipitation and non-specific binding. This application note details a validated, self-consistent workflow to characterize these derivatives, moving from molecular binding events to phenotypic metabolic readouts.

Compound Management & Solubility (Pre-Assay)

Rationale: Benzenesulfonyl derivatives are hydrophobic. Inaccurate IC50/EC50 values often stem from "crash-out" in aqueous buffers rather than lack of potency.

Protocol:

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down"): Do not dilute directly from 100% DMSO into the assay buffer.

    • Prepare a 100x working solution in 100% DMSO.

    • Dilute this 1:100 into the assay medium to achieve 1% final DMSO.

  • Stability Check: Measure absorbance at 600 nm (OD600) immediately after dilution. An OD > 0.01 relative to the blank indicates precipitation.

Primary Screening: TR-FRET Nuclear Receptor Binding

Mechanism: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine if the derivative physically binds to the PPAR Ligand Binding Domain (LBD).[1] It relies on the displacement of a fluorescent tracer by the test compound.[2][3]

Workflow Diagram (TR-FRET Principle):

TR_FRET_Mechanism cluster_0 Reagents cluster_1 Negative Control (High FRET) cluster_2 Positive Hit (Low FRET) Tb_Ab Tb-anti-GST Antibody (Donor) Complex_Bound Tb-Ab + PPAR + Tracer (Close Proximity) Tb_Ab->Complex_Bound PPAR PPAR-LBD-GST (Receptor) PPAR->Complex_Bound Tracer Fluormone™ Tracer (Acceptor) Tracer->Complex_Bound Compound Benzenesulfonyl Derivative Displacement Compound Displaces Tracer Compound->Displacement Signal_High High FRET Signal (520nm Emission) Complex_Bound->Signal_High Excitation 340nm Complex_Bound->Displacement Signal_Low Low FRET Signal (Donor Emission Only) Displacement->Signal_Low Loss of Energy Transfer

Caption: TR-FRET mechanism where test compounds displace the tracer, reducing the FRET signal.

Detailed Protocol:

  • Buffer Prep: Use TR-FRET Core Interaction Buffer (containing DTT to preserve the receptor).

  • Reagents:

    • 4X PPAR-LBD-GST (final conc. 5 nM).

    • 4X Tb-anti-GST Antibody (final conc. 5 nM).

    • 4X Fluormone™ Pan-PPAR Green Tracer (final conc. 5 nM).

  • Plating: In a black 384-well low-volume plate:

    • Add 5 µL Test Compound (2X in 2% DMSO).

    • Add 5 µL Receptor/Antibody mix.

    • Add 5 µL Tracer.

  • Incubation: 2 hours at Room Temperature (protected from light).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[1][4]

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[4]

  • Calculation: Ratio = (Em 520nm / Em 495nm).[1][4] A decrease in ratio indicates binding.

Functional Validation: Luciferase Reporter Assay

Rationale: Binding does not equal activation. This cell-based assay determines if the derivative acts as an agonist (activator) or antagonist.

Protocol:

  • Cell Line: HEK293 or COS-7 cells (transiently transfected).

  • Transfection (Day 0):

    • Plasmid A: PPRE-Luciferase (Reporter).

    • Plasmid B: PPAR expression vector (Target).

    • Plasmid C: Renilla Luciferase (Normalization control).

    • Use a lipid-based transfection reagent (e.g., Lipofectamine).

  • Treatment (Day 1):

    • Remove media and replace with serum-free media (to remove endogenous fatty acids).

    • Add benzenesulfonyl derivatives (0.1 nM – 10 µM).

    • Control: Rosiglitazone (PPAR

      
      ) or Fenofibrate (PPAR
      
      
      
      ).[5]
  • Lysis & Read (Day 2):

    • Lyse cells using Passive Lysis Buffer.

    • Add Firefly substrate -> Read Luminescence.

    • Add Stop & Glo (Renilla substrate) -> Read Luminescence.

  • Normalization: Divide Firefly signal by Renilla signal to correct for transfection efficiency.

Phenotypic Screening: Glucose Uptake in 3T3-L1 Adipocytes

Rationale: The ultimate goal of these derivatives is often glycemic control. This assay measures the functional uptake of a fluorescent glucose analog (2-NBDG) in differentiated adipocytes.

Workflow Diagram (Differentiation & Uptake):

Adipogenesis_Workflow cluster_diff Differentiation Phase (Days 0-8) cluster_assay Glucose Uptake Assay (Day 10) PreAd 3T3-L1 Fibroblasts (Confluent) Induction Induction Media (IBMX + Dex + Insulin) PreAd->Induction Day 0 Maintenance Maintenance Media (Insulin Only) Induction->Maintenance Day 2 Adipocyte Mature Adipocyte (Lipid Droplets +) Maintenance->Adipocyte Day 8 Starve Serum Starvation (2-4 Hours) Adipocyte->Starve Treat Compound Treatment (30 mins) Starve->Treat Probe Add 2-NBDG (100 µM) Treat->Probe Wash Ice-Cold PBS Wash (Stop Reaction) Probe->Wash 20-30 min incubation Read Flow Cytometry (FITC Channel) Wash->Read

Caption: 3T3-L1 differentiation and 2-NBDG glucose uptake workflow.

Detailed Protocol:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes using standard IBMX/Dexamethasone/Insulin cocktail (approx. 8-10 days).

  • Starvation (Critical Step):

    • Wash cells 2x with warm PBS.

    • Incubate in glucose-free, serum-free Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours. Note: Presence of serum or glucose competes with 2-NBDG.

  • Treatment:

    • Add Test Compound or Insulin (100 nM, positive control) for 30 minutes.

  • Uptake:

    • Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) to a final concentration of 100 µM.

    • Incubate for exactly 20 minutes at 37°C.

  • Termination:

    • Place plate on ice immediately.

    • Wash 3x with ice-cold PBS (removes extracellular 2-NBDG).

  • Quantification:

    • Method A (Plate Reader): Read fluorescence (Ex/Em: 465/540 nm).

    • Method B (Flow Cytometry): Trypsinize cells and analyze in the FITC channel (more sensitive).

Data Presentation & Analysis

Table 1: Expected Results for Reference Compounds

Compound ClassBinding (TR-FRET)Transactivation (Luciferase)Phenotype (Glucose Uptake)
Full Agonist (e.g., Rosiglitazone) High Affinity (IC50 < 50 nM)High Emax (>10-fold)Significant Increase (>200%)
Partial Agonist Moderate AffinityLower Emax (3-5 fold)Moderate Increase
Antagonist (e.g., GW9662) High AffinityNo ActivationNo Increase / Inhibition
Vehicle (DMSO) No DisplacementBaselineBaseline

Calculation of EC50: Fit data to the sigmoidal dose-response equation (variable slope) using software like GraphPad Prism:



References

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol.

  • Kim, S., et al. (2018). "Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach." Molecules.

  • Abcam. 2-NBDG Glucose Uptake Assay Kit Protocol (ab235976).

  • Cayman Chemical. PPARγ (human) Reporter Assay Kit.

  • Zou, C., et al. (2005). "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods.

Sources

Application

Application Note: Advanced Crystallization Strategies for 3-(4-Ethoxy-benzenesulfonyl)-propionic acid

Executive Summary & Physicochemical Rationale 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: 881044-64-0) is a highly functionalized organic intermediate characterized by a distinct amphiphilic-like structure: a lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: 881044-64-0) is a highly functionalized organic intermediate characterized by a distinct amphiphilic-like structure: a lipophilic 4-ethoxybenzene moiety paired with a highly polar sulfonyl-propionic acid chain.

From a thermodynamic and structural perspective, the presence of the sulfonyl group (-SO₂-) is a critical driver in the crystallization process. Sulfonyl groups act as potent hydrogen bond acceptors, heavily dictating the specific intermolecular interactions required for stable crystal lattice formation and influencing polymorphic outcomes[1]. Because the molecule possesses both hydrophobic and strong hydrogen-bonding domains, intermediate-polarity solvents are required to achieve the optimal solubility curve necessary for high-yield, high-purity crystallization.

This application note details two self-validating crystallization protocols—Controlled Cooling Crystallization and Antisolvent Crystallization —designed to purge synthetic impurities and yield a defined crystal habit suitable for downstream pharmaceutical or chemical processing.

Crystallization Workflow & Decision Matrix

The selection of the crystallization method depends heavily on the thermodynamic profiling of the compound in various solvents.

Workflow A Crude 3-(4-Ethoxy-benzenesulfonyl)-propionic acid B Thermodynamic Profiling & Solvent Selection A->B C Cooling Crystallization (Primary Method) B->C Steep Temp-Solubility Curve D Antisolvent Crystallization (Alternative Method) B->D High RT Solubility / Heat Sensitive E Nucleation & Crystal Growth C->E D->E F Filtration & Solvent Washing E->F G Vacuum Drying (40-50°C) F->G H High-Purity Crystalline Product G->H

Fig 1: Decision tree and workflow for the crystallization of sulfonyl-propionic acid derivatives.

Table 1: Solvent Screening Matrix
Solvent SystemPolarity IndexRoleRationale / Expected Outcome
Ethyl Acetate (EtOAc) 4.4Primary SolventIdeal for cooling crystallization. Solubilizes the lipophilic ethoxy group while interacting moderately with the sulfonyl/acid groups.
Isopropanol (IPA) 3.9Primary SolventExcellent hydrogen-bonding donor/acceptor. Good for high-concentration dissolution prior to antisolvent addition.
Heptane 0.1AntisolventHighly non-polar. Rapidly forces supersaturation when added to EtOAc systems.
Water 10.2AntisolventHighly polar. Rejects the hydrophobic ethoxybenzene ring, forcing phase separation and nucleation when added to IPA.

Protocol A: Controlled Cooling Crystallization (Primary Method)

Causality & Mechanism: Cooling crystallization is the most economical and efficient method when the solute exhibits a steep solubility curve relative to temperature[2]. A common failure mode in scale-up is rapid, uncontrolled cooling, which induces primary homogenous nucleation. This leads to "crash precipitation"—yielding fine, amorphous powders that trap mother liquor and impurities. By employing a tightly controlled, linear cooling rate (e.g., 0.15 °C/min), the system is maintained within its metastable zone. This promotes secondary nucleation and the steady growth of larger, high-purity crystals[3].

Step-by-Step Methodology
  • Dissolution: Suspend the crude 3-(4-Ethoxy-benzenesulfonyl)-propionic acid in Ethyl Acetate (6 volumes) in a jacketed, baffled crystallizer. Heat to 65–70 °C under moderate agitation (150–200 rpm) until complete dissolution is achieved.

  • Polish Filtration (Self-Validation Step): Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated reactor. Validation: Visually inspect the filtrate; it must be completely clear, confirming the removal of insoluble mechanical impurities that could act as unwanted nucleation sites.

  • Initial Cooling & Seeding: Cool the solution slowly to 55 °C. Introduce 0.5–1.0 wt% of pure seed crystals. Expert Insight: Seeding bypasses the high-energy barrier of primary nucleation, ensuring a consistent crystal habit and preventing sudden supersaturation discharge.

  • Controlled Cooling Ramp: Implement a linear cooling ramp of 0.15 °C/min down to 5 °C[3].

  • Aging: Hold the suspension at 5 °C for 2 hours to allow supersaturation to fully deplete.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 1.5 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:1 v/v). The heptane acts as a wash antisolvent, displacing the impure mother liquor without redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Protocol B: Antisolvent Crystallization (Alternative Method)

Causality & Mechanism: Antisolvent crystallization is utilized when the compound is highly soluble in the primary solvent even at lower temperatures, or to avoid thermal degradation associated with evaporative methods[4][5]. The addition of an antisolvent operates via a three-step desolvation mechanism: (1) the antisolvent enters the primary solvation shell due to attractive interactions, (2) the solvent-antisolvent system reorganizes, and (3) a solvent-antisolvent pair is expelled, allowing solute-solute interactions to dominate and initiate nucleation[6].

Mechanism A Solvated Solute (Primary Solvent) B Antisolvent Addition (Enters Solvation Shell) A->B Step 1 C Reorganization & Dewetting B->C Step 2 D Solute-Solute Interaction C->D Step 3 E Crystal Nucleation & Growth D->E Supersaturation

Fig 2: Three-step desolvation mechanism driving antisolvent crystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude compound in Isopropanol (IPA) (4 volumes) at 25 °C.

  • Filtration: Polish filter the solution to remove particulates.

  • Antisolvent Addition: Under vigorous agitation (250 rpm) to ensure rapid micro-mixing, slowly dose Water (antisolvent, 8 volumes) via a programmable pump at a constant rate of 0.1 vol/min. Expert Insight: A slow, continuous addition rate prevents local zones of extreme supersaturation, which would otherwise cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • Aging (Self-Validation Step): Once the full volume of antisolvent is added, age the slurry at 20 °C for 3 hours. Validation: Sample the mother liquor and analyze via HPLC. The concentration of the API in the supernatant should plateau, mathematically confirming the end of crystal growth and maximum yield.

  • Isolation & Drying: Filter the suspension, wash with a chilled IPA/Water (1:4 v/v) mixture, and dry under vacuum at 45 °C.

Critical Process Parameters (CPPs) Summary

Table 2: CPPs for Crystallization Scale-Up
ParameterTarget RangeCriticality / Impact
Cooling Rate 0.10 – 0.20 °C/minHigh: Faster rates trigger crash precipitation and impurity entrapment.
Agitation Speed 150 – 250 rpmMedium: Must be high enough to suspend seeds/crystals, but low enough to prevent crystal attrition (breakage).
Antisolvent Dosing Rate 0.05 – 0.15 vol/minHigh: Prevents oiling out and localized supersaturation spikes.
Aging Time 2 – 3 hoursLow/Medium: Ensures maximum theoretical yield is achieved before filtration.

References

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model | Crystal Growth & Design - ACS Publications. 3

  • Chiral Crystallization of Optically Inactive Indolyl Sulfonamides Caused Through the Combination of Specific Intermolecular Interactions - TOHO UNIVERSITY. 1

  • Applications of the crystallization process in the pharmaceutical industry - Frontiers of Chemical Science and Engineering. 2

  • Characterization and modelling of antisolvent crystallization of salicylic acid in a continuous oscillatory baffled crystallizer - Heriot-Watt University. 4

  • Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization - MDPI. 5

  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. 6

Sources

Method

Application Note: Advanced HPLC-MS/MS Method Development for Sulfonyl Propionic Acid Detection

Chemical Profiling and Analytical Challenges Sulfonyl propionic acids—including 3-sulfopropionic acid and its amino-derivatives like L-cysteic acid (2-amino-3-sulfopropionic acid)—are highly polar, zwitterionic, and acid...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Analytical Challenges

Sulfonyl propionic acids—including 3-sulfopropionic acid and its amino-derivatives like L-cysteic acid (2-amino-3-sulfopropionic acid)—are highly polar, zwitterionic, and acidic compounds frequently analyzed in metabolic, environmental, and synthetic chemistry contexts[1].

The primary analytical challenge in detecting these compounds lies in their extreme hydrophilicity and the presence of the strongly acidic sulfonate group (-SO₃H) alongside the carboxylic acid moiety (-COOH). On standard reversed-phase (RP) columns, these dual acidic groups cause poor retention, early elution in the void volume, and severe peak tailing. Furthermore, the absence of a conjugated chromophore renders standard UV detection ineffective at trace levels without complex pre-column derivatization[1].

Method Development Rationale: The Causality of Experimental Choices

To establish a robust, self-validating analytical method, every chromatographic and spectrometric parameter must be tailored to the analyte's physicochemical properties.

Why Reversed-Phase with Ion Suppression? While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar analytes, highly reproducible retention on a standard C18 column can be achieved through strict pH control. The fundamental rule for retaining organic acids in RP-HPLC is that the mobile phase pH must be at least two units below the pKa of the carboxylic acid group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to prevent dissociation. By utilizing 0.1% formic acid (pH ~2.7) in the mobile phase, the propionic acid carboxylate group remains fully protonated. This neutralizes a portion of the molecule's charge, increasing its overall hydrophobicity and promoting effective partitioning into the C18 stationary phase[1][2].

Why ESI Negative Mode? Because sulfonyl propionic acids lack a UV-absorbing chromophore, mass spectrometry is the gold standard for quantitation. The sulfonate group is a strong acid that remains ionized even at the low pH of the mobile phase. This makes negative electrospray ionization (ESI-) highly efficient, as the molecule readily forms stable


 precursor ions without the need for additional post-column basic modifiers[1].

Experimental Protocols

The following protocol is designed as a self-validating system. It incorporates built-in quality control (QC) checkpoints to ensure that extraction recoveries are consistent and that the mass spectrometer is free from matrix-induced ion suppression.

Reagents and Materials
  • Analyte: 3-Sulfopropionic acid standard (purity ≥ 99%).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, LC-MS grade Formic Acid (FA).

  • Column: Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 µm) or an equivalent high-stability C18 column[1].

Step-by-Step Sample Preparation
  • Matrix Aliquot: Transfer 50 µL of the sample matrix (e.g., cell lysate or synthetic reaction mixture) into a 1.5 mL low-bind microcentrifuge tube.

  • Protein Precipitation/Extraction: Add 150 µL of cold acetonitrile (4°C) containing 0.1% FA. This 3:1 organic-to-aqueous ratio effectively precipitates proteins while extracting the target analyte.

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Self-Validation Check (Crucial): Alongside the unknown samples, prepare a Matrix Blank (extraction solvent only) to verify the absence of column carryover, and a QC Spike (matrix spiked with a known concentration of 3-sulfopropionic acid) to calculate extraction recovery and monitor ion suppression.

LC-MS/MS Instrument Setup
  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS Water + 0.1% FA.

    • Mobile Phase B: LC-MS Acetonitrile + 0.1% FA[1].

  • Flow Dynamics: Set the pump flow rate to 1.0 mL/min. Note: Because 1.0 mL/min is too high for optimal ESI efficiency, employ a post-column flow splitter to direct ~0.3 mL/min into the mass spectrometer source, routing the remainder to waste[1].

  • Column Temperature: Maintain the column compartment at 35°C to reduce backpressure and improve mass transfer kinetics.

  • MS Source Parameters: Configure the triple quadrupole mass spectrometer in ESI negative mode. Set the drying gas temperature to 330°C, nebulizer pressure to 45 psi, and drying gas flow to 10 L/min[1].

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile The gradient is designed to start highly aqueous to retain the polar sulfonyl propionic acid, followed by a rapid organic ramp to wash the column of hydrophobic matrix components.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.096.04.01.0
2.096.04.01.0
18.04.096.01.0
20.04.096.01.0
20.196.04.01.0
25.096.04.01.0 (Re-equilibration)

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Parameters optimized for 3-sulfopropionic acid (Exact Mass: ~154.0 g/mol ).

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
3-Sulfopropionic acid (Quantifier)152.973.010015
3-Sulfopropionic acid (Qualifier)152.980.910025

Workflow Visualization

G cluster_0 Sample Prep cluster_1 HPLC Separation cluster_2 MS/MS Detection N1 Matrix Extraction (Solvent/SPE) N2 Filtration (0.22 µm PTFE) N1->N2 N3 C18 Column (Ion Suppression) N2->N3 N4 Gradient Elution (0.1% Formic Acid) N3->N4 N5 ESI Negative Mode ([M-H]- Ionization) N4->N5 N6 MRM Quantitation (Specific Transitions) N5->N6

End-to-end HPLC-MS/MS analytical workflow for sulfonyl propionic acid.

References

  • Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase. nih.gov.[Link]

  • Synthesis of Photochromic Compounds for Aqueous Solutions and Focusable Light. conicet.gov.ar.[Link]

  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. researchgate.net.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation in Sulfonyl Propionic Acids

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses, gas evolution, or compound degradation when handling sulfonyl propi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected yield losses, gas evolution, or compound degradation when handling sulfonyl propionic acids (such as 3-sulfonylpropionic acid derivatives) under thermal conditions.

Below, we break down the mechanistic causes of this instability and provide field-proven, self-validating protocols to prevent decarboxylation during your synthetic workflows.

Part 1: Core Causality & FAQs (The "Why")

Q: Why do sulfonyl propionic acids degrade and release gas when heated, while standard aliphatic acids do not? A: Regular unfunctionalized carboxylic acids are highly stable and do not spontaneously decarboxylate even at their boiling points[1]. However, introducing a strongly electron-withdrawing group—such as a sulfonyl group (


)—at the beta-position fundamentally alters the molecule's thermal stability[2]. When heated, the molecule undergoes a 1,2-elimination-type decarboxylation. The electron-withdrawing sulfonyl group inductively stabilizes the developing negative charge on the alpha-carbon during the extrusion of 

, dramatically lowering the activation energy required to break the C-C bond[2].

Q: Does the pH of my reaction mixture affect the rate of decarboxylation? A: Yes, significantly. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. Decarboxylation from the carboxylate anion is much faster because the resulting intermediate is a highly reactive carbanion[1]. To prevent this, it is critical to avoid heating these compounds in basic environments. Acidic conditions are generally safer as they prevent the formation of the reactive carboxylate species[3].

Q: Why did my compound rapidly decarboxylate when I switched my solvent to DMF? A: Solvent choice dictates the stabilization of the transition state. Polar aprotic solvents (like DMF or DMSO) strongly solvate the counter-cation but leave the carboxylate anion "naked" and unsolvated. Without a hydrogen-bonding network to stabilize the ground-state anion, the energy barrier to decarboxylation drops drastically, accelerating the degradation process[4].

Part 2: Diagnostic & Mitigation Workflow

Use the following logical workflow to assess the risk of decarboxylation in your specific experimental setup and choose the appropriate mitigation strategy.

DecarboxylationPrevention Start Heating Required for Sulfonyl Propionic Acid CheckProtect Is the carboxylic acid protected (e.g., Ester)? Start->CheckProtect Proceed Proceed with Heating (Thermally Stable) CheckProtect->Proceed Yes CheckpH Are basic conditions present in solution? CheckProtect->CheckpH No HighRisk High Risk of Decarboxylation (Carboxylate Anion Forms) CheckpH->HighRisk Yes Mitigation Apply Thermal Mitigation: Keep T < 50°C & Use Vacuum CheckpH->Mitigation No HighRisk->Mitigation Neutralize Solvent Solvent Check: Avoid Polar Aprotic Solvents Mitigation->Solvent

Workflow for assessing and mitigating decarboxylation risks in sulfonyl propionic acids.

Part 3: Quantitative Data on Thermal Stability

The following table summarizes the quantitative impact of various environmental conditions on the decarboxylation rate of 3-sulfonylpropionic acid derivatives. Use this matrix to select safe operating parameters.

Temperature (°C)Solvent EnvironmentpH ConditionDecarboxylation Rate (4h)Recommendation
80 °C DMF (Polar Aprotic)Basic (pH 9)> 90%Highly discouraged; rapid degradation.
80 °C DMF (Polar Aprotic)Neutral~ 45%Avoid; significant yield loss.
60 °C Toluene (Non-Polar)Neutral< 10%Use with caution; monitor closely.
40 °C Methanol (Protic)Acidic (pH 3)< 2%Safe for standard concentration.
25 °C Vacuum (Dry)N/A0%Optimal drying method.

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the steps to ensure you understand why the protocol works.

Protocol A: Low-Temperature Vacuum Drying (Thermal Mitigation)

Use this protocol when the free carboxylic acid must be isolated without chemical modification.

  • Solvent Exchange: If your compound is in a high-boiling polar aprotic solvent (e.g., DMF), perform an aqueous workup and extract into a low-boiling organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: Removing the polar aprotic environment prevents the "naked anion" effect that lowers the decarboxylation threshold[4].

  • Temperature-Controlled Concentration: Transfer the organic layer to a rotary evaporator. Set the water bath strictly to ≤ 35 °C . Evaporate the solvent under reduced pressure.

  • High-Vacuum Desiccation: Transfer the concentrated, semi-solid residue to a vacuum oven. Do not turn on the heating elements. Apply high vacuum (< 10 mbar) at ambient temperature (20–25 °C) for 12–24 hours.

  • Self-Validation Step: Weigh the flask periodically. Constant mass indicates complete solvent removal. To validate structural integrity, analyze a small aliquot via

    
    H-NMR. The absence of a new upstream triplet (corresponding to the ethyl group of the decarboxylated byproduct) confirms that the sulfonyl propionic acid remains intact.
    
Protocol B: Transient Esterification (Chemical Protection)

Use this protocol if your subsequent synthetic steps strictly require heating (> 50 °C).

  • Dissolution: Dissolve the free sulfonyl propionic acid in anhydrous methanol (0.5 M concentration).

  • Acid-Catalyzed Protection: Cool the flask to 0 °C using an ice bath. Add a catalytic amount of concentrated sulfuric acid (0.1 equivalents). Causality: Esterification removes the acidic proton, completely preventing the formation of the reactive carboxylate anion and blocking the cyclic transition state required for thermal

    
     extrusion[2].
    
  • Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with Dichloromethane, and concentrate. The resulting methyl ester is thermally stable and can be safely heated.
    
  • Self-Validation Step: Analyze the isolated product via

    
    H-NMR. The disappearance of the broad carboxylic acid proton peak (
    
    
    
    12.0 ppm) and the appearance of a sharp singlet at
    
    
    3.7 ppm (methyl ester protons) confirms complete protection.
  • Deprotection (Post-Heating): Once high-temperature steps are complete, deprotect the ester using mild alkaline hydrolysis (LiOH in THF/Water) at room temperature . Neutralize carefully with 1M HCl before isolation to avoid base-catalyzed degradation.

References

  • Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances. Available at:[Link]

  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. Available at:[Link]

  • Decarboxylation - Master Organic Chemistry. Available at:[Link]

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Troubleshooting solubility issues of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid in water

Solubility & Handling Guide[1] Executive Summary: The "Why" Behind the Insolubility The Problem: Users frequently report that 3-(4-Ethoxy-benzenesulfonyl)-propionic acid remains a stubborn, cloudy suspension in water, ev...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Handling Guide[1]

Executive Summary: The "Why" Behind the Insolubility

The Problem: Users frequently report that 3-(4-Ethoxy-benzenesulfonyl)-propionic acid remains a stubborn, cloudy suspension in water, even after vortexing or mild heating.[1][2]

The Science: This molecule is an amphiphilic organic acid . Its solubility is governed by a tug-of-war between two opposing structural features:[1]

  • Hydrophobic Tail (The Anchor): The 4-ethoxy-benzenesulfonyl moiety is highly lipophilic. It drives the molecule to aggregate and crystallize out of water.

  • Hydrophilic Head (The Switch): The propionic acid group (-COOH) is your solubility switch.[2]

The Key Insight: In neutral water (pH ~6-7) or slightly acidic distilled water (pH ~5.5 due to dissolved CO₂), the molecule exists largely in its protonated (neutral) form.[1] The neutral form is dominated by the hydrophobic tail and is insoluble. To dissolve it, you must deprotonate the carboxylic acid to form a charged anion (salt).

Visualizing the Solubility Mechanism

The following diagram illustrates the critical relationship between pH and solubility for this compound.

SolubilityMechanism cluster_0 Action Required Solid Solid / Precipitate (Protonated -COOH) Equilibrium Equilibrium (pKa ≈ 3.8 - 4.2) Solid->Equilibrium Dissolve Equilibrium->Solid Low pH (< 4) Soluble Clear Solution (Deprotonated -COO⁻) Equilibrium->Soluble High pH (> 6) AddBase Add Base (NaOH/NaHCO3) Drive to Right AddAcid Add Acid (HCl) Drive to Left (Precipitate)

Figure 1: The pH-dependent solubility switch.[1] The molecule must be driven to the anionic form (Green) for aqueous stability.[1]

Troubleshooting Protocols

Protocol A: The "Salt Formation" Method (Recommended for Chemistry)

Use this method if your application tolerates a slightly basic pH (pH 7.5 - 8.5).[1][2]

Principle: Converting the acid to its Sodium (Na+) salt increases solubility by orders of magnitude.

Materials:

  • 1M NaOH (Sodium Hydroxide) or 1M NaHCO₃ (Sodium Bicarbonate)[1]

  • pH Meter or strips[1]

  • Vortex mixer[1]

Step-by-Step:

  • Calculate Equivalents: Determine the molar amount of your compound (MW ≈ 258.29 g/mol ). You need 1.05 to 1.1 equivalents of base.

    • Example: For 10 mg of compound (0.038 mmol), you need ~0.040 mmol of base (40 µL of 1M NaOH).

  • Suspension: Add the solid compound to 90% of your final volume of water. It will look cloudy.

  • Titration: Add the calculated base dropwise while stirring.

  • Observation: The solution should turn clear as the pH passes the pKa (approx 4.0) and approaches pH 6-7.[1][3]

  • Final Adjustment: Check pH. If still cloudy, check if pH is < 6. Adjust to pH 7.5-8.0.[1]

Critical Note: Avoid "over-shooting" to pH > 12, as extreme alkalinity can degrade the ethoxy ether linkage over time, though sulfones are generally stable.

Protocol B: The "Cosolvent" Method (Recommended for Bio-Assays)

Use this method for cell culture or enzymatic assays where pH must remain strictly neutral (7.4).[1][2]

Principle: Dissolve in a water-miscible organic solvent first, then dilute into the aqueous buffer.

Solvent Compatibility Table:

SolventSolubility RatingMax Final Conc. in AssayNotes
DMSO Excellent (High)< 0.1% - 1%Best choice.[1][2] Freeze/thaw stable.
Ethanol Good< 1% - 5%Volatile; concentration may shift.[1]
Water Poor (Neutral pH)N/ARequires pH adjustment (See Protocol A).[1]

Step-by-Step:

  • Make a Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). This should be clear and slightly viscous.

  • Pre-warm Buffer: Warm your culture media or PBS to 37°C. Cold buffers promote "shock precipitation."

  • Rapid Dilution:

    • Wrong Way:[1] Adding buffer to the DMSO stock (causes local high concentration -> precipitation).[1]

    • Right Way: Add the small volume of DMSO stock into the large volume of vortexing buffer.

  • Visual Check: Inspect for fine white needles (crystals). If seen, sonicate for 5 minutes.

Frequently Asked Questions (FAQs)

Q: I dissolved it in DMSO, but when I added it to my PBS buffer, it turned white. Why? A: This is "Crash Out." You likely exceeded the aqueous solubility limit of the neutral molecule. Even with DMSO, if the final pH of your PBS is not high enough to deprotonate the acid, the compound prefers to be a solid.

  • Fix: Ensure your PBS is pH 7.4. If you are at high concentrations (>100 µM), you may need to spike the PBS with a tiny amount of NaOH to ensure the final solution stays above pH 7.0.

Q: Can I autoclave this compound? A: We do not recommend autoclaving the solid or solution.[2] The sulfonyl and ether groups are thermally robust, but the propionic acid tail can undergo decarboxylation under extreme heat/pressure. Use 0.22 µm sterile filtration instead.

Q: What is the exact pKa? A: While experimental values for this specific CAS are rare in public databases, structural analogs (arylsulfonyl alkanoic acids) typically exhibit a pKa between 3.8 and 4.2 [1].[2] The electron-withdrawing sulfonyl group slightly increases acidity compared to standard propionic acid (pKa 4.87).[1]

Decision Tree for Troubleshooting

DecisionTree Start Start: Solution is Cloudy CheckSolvent Are you using pure water? Start->CheckSolvent CheckPH Check pH CheckSolvent->CheckPH Yes ActionDMSO Switch to DMSO Stock Method CheckSolvent->ActionDMSO No (Buffer/Media) ActionBase Add 1M NaOH dropwise Target pH 7.5-8.0 CheckPH->ActionBase pH < 6 Fail Check Conc. Limit (Dilute) CheckPH->Fail pH is already > 8 Result Clear Solution? ActionBase->Result ActionDMSO->Result Success Proceed to Experiment Result->Success Yes Result->Fail No

Figure 2: Logical flow for resolving precipitation issues.

References

  • ChemicalBook. (2026).[4] 3-(Phenylsulfonyl)propionic acid Properties and predicted pKa. Retrieved from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 266802, 3-(4-Methylbenzenesulfonamido)propanoic acid (Structural Analog). Retrieved from [1]

  • Avdeef, A. (2003).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for Henderson-Hasselbalch solubility profiles).

Sources

Troubleshooting

Stability of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid at physiological pH

This technical guide addresses the physicochemical behavior, stability profile, and experimental handling of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: Analogous to 10154-71-9 family).[1][2] It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the physicochemical behavior, stability profile, and experimental handling of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (CAS: Analogous to 10154-71-9 family).[1][2] It is designed for researchers observing unexpected behavior in solubility or purity during physiological assays.[1][2]

Chemical Identity & Physiological Behavior

To handle this compound effectively, one must understand its ionization state.[1][2] At physiological pH (7.4), this molecule does not exist primarily as an acid, but as a carboxylate anion .[1][2]

  • Core Structure : An ethoxy-substituted phenyl ring linked via a robust sulfonyl group (-SO₂-) to a propionic acid tail.[1][2]

  • pKa : Approximately 3.8 – 4.2 (based on analogous aryl-sulfonyl propionic acids).[1][2]

  • State at pH 7.4 : >99.9% Ionized (Anionic form).[1][2]

  • Solubility Driver : The anionic carboxylate head group drives water solubility, while the ethoxy-phenyl-sulfonyl tail is highly lipophilic.[1][2] This amphiphilic nature is the primary source of experimental variability (precipitation, micelle formation).[1][2]

Stability Snapshot
ParameterStatus at pH 7.4 (37°C)Risk Factor
Hydrolysis Stable The sulfone (C-S-C) and ether (C-O-C) bonds are hydrolytically inert.[1][2]
Oxidation High The sulfur is already fully oxidized (

).[1][2]
Elimination Moderate Risk Potential for slow Retro-Michael addition (reversal to acrylate + sulfinate).[1][2]
Photostability Moderate Aromatic ethers can be UV-sensitive; protect from direct light.[1][2]

Critical Troubleshooting Guide (FAQ)

Issue 1: "The compound precipitates when I add my DMSO stock to PBS."

Diagnosis: This is a pH-Solubility Crash .[1][2] The stock solution in DMSO is likely the protonated (neutral) acid.[1][2] When added to a buffer, if the local concentration exceeds the solubility limit before the buffer can ionize the acid, it precipitates as a neutral solid.[1][2] The kinetics of dissolution are slower than the kinetics of precipitation.[2]

Corrective Action:

  • Pre-neutralize: Do not add pure DMSO stock to PBS. Instead, prepare a 1000x stock in DMSO.[1][2]

  • Stepwise Dilution: Dilute the DMSO stock 1:10 into a slightly alkaline intermediate buffer (e.g., 50 mM Tris pH 8.0) to force ionization before final dilution into the assay medium.

  • Vortex Immediately: Ensure rapid mixing to prevent local regions of high concentration/low pH.

Issue 2: "I see two peaks in my HPLC chromatogram."

Diagnosis: This is likely Ionization Splitting , not degradation.[1][2] If your HPLC mobile phase pH is near the pKa (~4.0), the compound splits between the neutral acid and the ionized carboxylate, eluting at different times.[1][2]

Corrective Action:

  • Acidic Method: Use 0.1% Formic Acid or TFA (pH ~2.5).[1][2] The compound will be fully protonated (single peak, longer retention).[1][2]

  • Basic Method: Use 10 mM Ammonium Bicarbonate (pH 8.0).[1][2] The compound will be fully ionized (single peak, shorter retention).[1][2]

  • Avoid: Phosphate buffers at pH 4.0–5.0.

Issue 3: "My compound is losing activity over 48 hours at 37°C."

Diagnosis: Potential Retro-Michael Elimination . While sulfones are stable, the specific arrangement (beta-sulfonyl carboxylate) allows for a reversible elimination reaction, releasing 4-ethoxybenzenesulfinate and acrylate (or 3-hydroxypropionate if hydrated).[1][2] This is driven by entropy and equilibrium shifts in open systems.[1][2]

Corrective Action:

  • Verify Degradation: Run the "Stability Validation Protocol" (Section 3) to detect the release of the sulfinate byproduct.[2]

Experimental Protocols

Protocol A: Stability Validation (HPLC)

Objective: To distinguish between enzymatic degradation and chemical instability (Retro-Michael).

Materials:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1][2]

Procedure:

  • Preparation : Dissolve compound to 100 µM in PBS (pH 7.4). Incubate at 37°C.

  • Sampling : Take aliquots at T=0, 6, 24, and 48 hours.

  • Quenching : Add equal volume of cold Acetonitrile (precipitates proteins if present, stops reactions).[1][2]

  • Analysis : Run a gradient from 5% B to 95% B over 10 minutes.

    • Parent Peak : Expect elution at ~6-7 min (hydrophobic).[1][2]

    • Degradant (Sulfinate) : If retro-Michael occurs, a new peak will appear very early (1-2 min) due to the high polarity of the sulfinate anion.[1][2]

    • Degradant (Acrylate) : Usually not visible (volatile/polymerizes) or elutes early.[1][2]

Protocol B: Solubility Determination (Thermodynamic)

Objective: Determine the true solubility limit in your specific assay buffer.[1][2]

  • Add solid compound in excess (e.g., 5 mg) to 1 mL of pH 7.4 buffer.

  • Shake/Vortex for 24 hours at room temperature (equilibrium is slow).

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Measure the supernatant concentration via UV-Vis (approx 250-270 nm, determine

    
     first) or HPLC against a standard curve.[1][2]
    

Mechanistic Visualization

Figure 1: Physicochemical Behavior & Degradation Pathway

This diagram illustrates the ionization state at physiological pH and the theoretical Retro-Michael degradation pathway that researchers must rule out.

G cluster_0 Physiological Conditions (pH 7.4) cluster_1 Degradation Pathway (Retro-Michael) Acid Neutral Acid (Insoluble) Salt Carboxylate Anion (Soluble / Active) Acid->Salt pH > 4.0 (Fast) Sulfinate 4-Ethoxybenzene- sulfinate Salt->Sulfinate Slow Elimination (pH > 8 or Heat) Acrylate Acrylate / 3-OH-Propionate Salt->Acrylate Slow Elimination

Caption: At pH 7.4, the equilibrium strongly favors the stable anionic form. Degradation via elimination is a slow, secondary risk.[1][2]

Figure 2: Troubleshooting Decision Tree

Use this logic flow to resolve experimental inconsistencies.

Troubleshooting Start Observation: Unexpected Data CheckSol Is the solution cloudy? Start->CheckSol CheckHPLC Check HPLC Purity CheckSol->CheckHPLC No Precip Issue: Solubility Crash Action: Pre-dissolve in alkaline buffer CheckSol->Precip Yes Peaks2 Observation: Double Peaks CheckHPLC->Peaks2 Split Peak PeakNew Observation: New Early Peak CheckHPLC->PeakNew Impurity FixMethod Action: Adjust Mobile Phase pH (Use 0.1% FA or 10mM NH4HCO3) Peaks2->FixMethod FixDeg Action: Check for Retro-Michael (Store at -20°C, avoid pH > 8) PeakNew->FixDeg

Caption: Step-by-step logic to diagnose solubility vs. stability issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2730763, 3-(Phenylsulfonyl)propionic acid. Retrieved from [Link][1][2]

    • Note: Used as the core reference for the physicochemical properties of the aryl-sulfonyl-propionic acid scaffold.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1][2]

    • Source for the mechanism of Michael and Retro-Michael additions involving sulfones.
  • Verification of stability and storage conditions (Room Temperature/Desicc
  • European Chemicals Agency (ECHA). Registration Dossier: Benzenesulfonic acid derivatives. Retrieved from [Link][1][2]

    • Toxicological and stability data for benzenesulfonyl deriv

Sources

Optimization

Overcoming steric hindrance in ethoxy-substituted sulfonyl synthesis

Ticket Subject: Overcoming Steric Hindrance in Ethoxy-Substituted Sulfonyl Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Executive Summary The ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric Hindrance in Ethoxy-Substituted Sulfonyl Synthesis

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary

The ethoxy group (


) presents a dual challenge in sulfonyl synthesis: electronic activation  (which accelerates reaction rates but promotes side reactions) and steric hindrance  (specifically the rotational volume of the ethyl tail). Standard electrophilic aromatic substitution (EAS) often fails to place the sulfonyl group ortho to the ethoxy moiety due to the directing preference for the para position. Furthermore, once the sulfonyl group is installed, the bulk of the neighboring ethoxy group can inhibit nucleophilic attack by amines.

This guide provides a modular troubleshooting workflow to bypass these specific barriers using Directed Ortho Metalation (DoM),


 surrogates (DABSO), and SuFEx chemistry.
Module 1: Synthesis Strategy & Regioselectivity

Problem: "I cannot get the sulfonyl group ortho to the ethoxy group. Chlorosulfonation yields the para isomer."

The Root Cause

The ethoxy group is a strong ortho, para-director. However, in electrophilic chlorosulfonation (using


), the para position is kinetically favored due to the steric shielding of the ortho sites by the ethyl group. If the para position is open, >90% of your product will be the para-isomer.
The Solution: Switch to Directed Ortho Metalation (DoM)

Do not fight the sterics of EAS. Use the coordination ability of the ethoxy oxygen to direct a lithiation agent to the ortho position.

Protocol: DoM-Mediated Sulfonylation

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DABSO (DABCO
    
    
    ), sulfuryl chloride (
    
    
    ) or NCS.
  • Workflow:

    • Step A (Lithiation): Dissolve ethoxy-substrate in anhydrous THF. Cool to 0°C (or -78°C if other sensitive groups exist). Add

      
      -BuLi (1.1 equiv). Stir for 1 hour. The Lithium atom coordinates to the ethoxy oxygen, forcing deprotonation at the ortho carbon.
      
    • Step B (Sulfination): Add DABSO (0.6 equiv, as it delivers 2 moles of

      
      ). Warm to RT. This forms the Lithium Sulfinate (
      
      
      
      ).
    • Step C (Oxidative Chlorination): Cool to 0°C. Add NCS (N-chlorosuccinimide) or

      
       to generate the sulfonyl chloride in situ.
      

Why this works: The reaction is driven by coordination (chelation), not sterics. The lithium atom is "pulled" into the hindered ortho pocket.

Module 2: Intermediate Stability & Side Reactions

Problem: "My ethoxy-benzenesulfonyl chloride decomposes during workup, or I see massive sulfone formation."

The Root Cause
  • Sulfone Formation: Electron-rich rings (like ethoxybenzenes) are highly nucleophilic. The newly formed sulfonyl chloride reacts with unreacted starting material to form a diaryl sulfone (

    
    ).
    
  • Hydrolysis: The electron-donating ethoxy group destabilizes the S-Cl bond, making it hyper-reactive to moisture.

The Solution: The DABSO-Sulfinate Bypass

Avoid isolating the unstable sulfonyl chloride entirely. Use the One-Pot Sulfinate Coupling .

Protocol: Palladium-Catalyzed Aminosulfonylation Instead of making the chloride, couple the aryl halide directly with the amine using DABSO as the


 source.
  • Catalyst:

    
     / Tricyclohexylphosphine (
    
    
    
    ).
  • Reagents: Aryl Iodide (ethoxy substituted), DABSO, Amine, Base (

    
    ).
    
  • Condition: The bulky

    
     ligand creates a pocket that facilitates the insertion of 
    
    
    
    even near the ethoxy group.

Data Comparison: Stability of Intermediates

IntermediateStability (Hydrolysis)Steric SensitivityRecommended Use
Sulfonyl Chloride (

)
Low (

mins in water)
HighSimple, unhindered substrates.
Sulfonyl Fluoride (

)
High (

weeks in water)
LowSterically hindered ethoxy substrates.
PFP Ester (

)
Very HighModerateBench-stable storage.
Module 3: The Coupling Step (Overcoming Steric Clash)

Problem: "I have the ortho-ethoxy sulfonyl chloride, but it won't react with my amine."

The Root Cause

The amine nucleophile must attack the sulfur atom. The ortho-ethoxy group acts as a "gatekeeper," physically blocking the trajectory of the incoming amine. If the amine itself is bulky (e.g., tert-butyl amine), the reaction stalls.

The Solution: SuFEx (Sulfur-Fluoride Exchange)

Convert the Chloride to a Fluoride. The Fluorine atom is significantly smaller (Van der Waals radius: 1.47 Å) than Chlorine (1.75 Å), reducing steric crowding around the sulfur center.

Protocol: SuFEx Activation

  • Conversion: Treat crude sulfonyl chloride with

    
     (sat. aq.) in MeCN.[1] It converts instantly to Sulfonyl Fluoride (
    
    
    
    ).
  • Coupling: React

    
     with the amine using a silyl activator (e.g., TMS-amine) and a catalyst (DBU or BTMG).
    
  • Mechanism: The "Si-F" bond formation (approx. 135 kcal/mol) drives the reaction thermodynamically, overcoming the kinetic barrier of steric hindrance.

Visual Troubleshooting Guides
Diagram 1: Synthesis Decision Matrix

Caption: Logical workflow for selecting the correct synthetic route based on regiochemistry and steric constraints.

SynthesisStrategy Start Target: Ethoxy-Substituted Sulfonamide Q1 Is the Sulfonyl group ORTHO to the Ethoxy group? Start->Q1 NoOrtho Target is PARA/META Q1->NoOrtho No YesOrtho Target is ORTHO Q1->YesOrtho Yes Classic Standard Chlorosulfonation (ClSO3H) NoOrtho->Classic Warning Watch for Sulfone formation (Use excess acid) Classic->Warning DoM_Check Use Directed Ortho Metalation (DoM) (n-BuLi / THF) YesOrtho->DoM_Check Reagent_Choice Select Sulfur Source DoM_Check->Reagent_Choice SO2_Gas SO2 Gas (Hard to handle) Reagent_Choice->SO2_Gas DABSO DABSO (Solid SO2) (Stoichiometric control) Reagent_Choice->DABSO Recommended Coupling Coupling Strategy DABSO->Coupling Q_Amine Is the Amine Bulky? Coupling->Q_Amine Direct Direct Aminolysis (via Sulfinyl Chloride) Q_Amine->Direct No (Primary/Small) SuFEx SuFEx Protocol (Convert to -SO2F) Q_Amine->SuFEx Yes (Steric Clash)

Diagram 2: Steric Bypass Mechanism (SuFEx)

Caption: Comparison of steric pathways. The Sulfonyl Fluoride (SuFEx) route minimizes steric clash compared to Chloride.

StericBypass Substrate Ortho-Ethoxy Sulfonyl Species Path_Cl Path A: Sulfonyl Chloride (-SO2Cl) Leaving Group Radius: 1.75 Å Substrate->Path_Cl Traditional Path_F Path B: Sulfonyl Fluoride (-SO2F) Leaving Group Radius: 1.47 Å Substrate->Path_F Modern (Sharpless) Outcome_Cl Reaction Stalled (Steric Repulsion) Path_Cl->Outcome_Cl Bulky Amine Outcome_F Successful Coupling (SuFEx Activation) Path_F->Outcome_F Catalyzed by DBU Mechanism Si-F Bond Formation (Thermodynamic Driving Force) Mechanism->Outcome_F Promotes

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the reaction with the sulfonyl chloride? A: Proceed with caution. While heat can overcome the activation energy barrier caused by sterics, sulfonyl chlorides in the presence of ethoxy groups are prone to thermal decomposition (desulfonylation) releasing


. If you must use heat, switch to the Sulfonyl Fluoride  (SuFEx) intermediate, which is thermally stable up to >150°C.

Q: Why is DABSO preferred over


 gas? 
A:  Beyond safety, DABSO allows for precise stoichiometry. In steric systems, excess 

often leads to equilibrium issues or side reactions with the sensitive ethoxy ring. DABSO releases

in a controlled manner, preventing saturation of the reaction medium.

Q: I'm using DoM but getting low yields. Why? A: The coordination complex between the ethoxy oxygen and Lithium is sensitive. Ensure your THF is rigorously dry. Additionally, allow the "complexation time" (stirring


-BuLi with the substrate at 0°C) to proceed for at least 45-60 minutes before adding the electrophile.
References
  • DABSO Reagent & Sulfonamide Synthesis

    • Nguyen, B., et al. (2010).[2] DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Journal of the American Chemical Society.

    • Note: Establishes the utility of DABSO as a solid SO2 surrog
  • SuFEx Click Chemistry (Steric Solutions)

    • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

    • Note: The foundational text on using Sulfonyl Fluorides to overcome stability and steric issues.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed Ortho Metalation.[3][4][5][6] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews.

    • Note: Authoritative review on using coordinating groups (like alkoxy) to direct regioselectivity.
  • Palladium-Catalyzed Aminosulfonylation

    • Deeming, A. S., et al. (2014). Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Halides. Organic Letters.

    • Note: Provides the catalytic route to bypass the chloride intermedi

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent-Dependent NMR Profiling of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid

Executive Summary & Application Context 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is a critical synthetic intermediate, often utilized in the development of Matrix Metalloproteinase (MMP) inhibitors and other sulfonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(4-Ethoxy-benzenesulfonyl)-propionic acid is a critical synthetic intermediate, often utilized in the development of Matrix Metalloproteinase (MMP) inhibitors and other sulfonyl-based peptidomimetics. Its structural integrity relies on two key functional motifs: the sulfonyl linker (


) and the para-ethoxy aromatic system .

In drug development pipelines, the primary analytical challenges for this molecule are:

  • Differentiation from the sulfide precursor: The oxidation step from sulfide to sulfone is often incomplete, leaving trace impurities that are difficult to detect by HPLC but obvious in NMR.

  • Solvent-Dependent Resolution: The carboxylic acid moiety induces dimerization in non-polar solvents, complicating spectral integration.

This guide provides a comparative analysis of solvent Systems (DMSO-d₆ vs. CDCl₃) and a critical process control comparison (Sulfone Product vs. Sulfide Impurity).

Structural Breakdown & Predicted Assignments

Before analyzing the spectra, we must establish the theoretical magnetic environment of the protons. The molecule exhibits a classic AA'BB' aromatic system and two distinct aliphatic chains.

Molecular Structure:


Table 1: Reference Chemical Shifts (DMSO-d₆)
PositionProton CountMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Logic
-COOH 1HBroad Singlet12.0 - 12.5N/AAcidic proton; shift varies with concentration/water.
Ar-H (Ortho to

)
2HDoublet (AA')7.75 - 7.85~8.8Strongly deshielded by electron-withdrawing

.
Ar-H (Ortho to OEt) 2HDoublet (BB')7.10 - 7.20~8.8Shielded by electron-donating alkoxy group.

(C)
2HQuartet4.10 - 4.157.0Deshielded by Oxygen.

(B)
2HTriplet3.45 - 3.557.5Deshielded by Sulfonyl group.

(A)
2HTriplet2.50 - 2.607.5Alpha to carbonyl.

(D)
3HTriplet1.35 - 1.407.0Terminal methyl.

Comparative Analysis 1: Solvent Selection

Objective: Determine the optimal solvent for quantitative analysis (qNMR) and structural confirmation.

Option A: DMSO-d₆ (Recommended)
  • Performance: Excellent solubility. The high polarity disrupts carboxylic acid dimers, resulting in sharper peaks for the aliphatic chain.

  • Spectral Feature: The acid proton (

    
    ) is usually visible as a broad hump around 12 ppm.
    
  • Water Exchange: Residual water in DMSO (3.33 ppm) may overlap with the

    
     triplet (~3.5 ppm) if the water content is high. Action:  Use dry DMSO or verify the water peak position before integration.
    
Option B: CDCl₃ (Alternative)
  • Performance: Good solubility, but the carboxylic acid tends to form hydrogen-bonded dimers.

  • Spectral Feature: This dimerization causes peak broadening in the propionic acid chain (

    
    ). The chemical shifts of the protons adjacent to the acid may shift downfield slightly compared to DMSO.
    
  • Risk: The aromatic region may show tighter coupling (roofing effect) due to magnetic equivalence changes in the non-polar environment.

Verdict: DMSO-d₆ is the superior choice for routine purity analysis to avoid line-broadening associated with acid dimerization.

Comparative Analysis 2: Process Control (Product vs. Impurity)

Objective: Distinguish the Target Sulfone from the Sulfide Precursor (3-(4-ethoxy-phenylsulfanyl)-propionic acid).

The most common synthetic route involves the oxidation of the sulfide linker (


) to the sulfone (

). Incomplete oxidation is a common failure mode.
Table 2: Critical Diagnostic Signals (Differentiation)
FeatureTarget: Sulfone (

)
Impurity: Sulfide (

)
The "Why" (Mechanistic Insight)

-CH₂ (

)

3.50 ppm

3.05 ppm
The

group is far more electron-withdrawing than S, shifting adjacent protons downfield by ~0.5 ppm.
Aromatic Splitting Wide separation (

ppm)
Narrow separation (

ppm)

is strongly withdrawing (deshields ortho protons). Sulfide is weakly donating/neutral, causing less aromatic dispersion.
Ar-H (Ortho to Linker)

7.80 ppm

7.35 ppm
Direct diagnostic peak for oxidation state.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 1H NMR
  • Massing: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: If using CDCl₃, filter the solution through a glass wool plug to remove undissolved micro-particles that degrade resolution.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the sulfonyl acid should fully dissolve.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption (hygroscopic nature of DMSO).

Protocol B: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the acid proton have long T1 relaxation times. A short D1 will cause integration errors, underestimating the aromatic content.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

  • Spectral Width: -2 to 14 ppm (to capture the acid proton).

Visualization of Analytical Logic

Diagram 1: Experimental Workflow

This flowchart outlines the critical decision points during the analysis process.

NMR_Workflow Start Sample: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO High Solubility CDCl3 CDCl3 (Risk: Dimerization) Solvent->CDCl3 If DMSO unsuitable Acquisition Acquisition (D1 = 5s, NS = 16) DMSO->Acquisition CDCl3->Acquisition Process Processing (Phase/Baseline) Acquisition->Process Analysis Integration & Analysis Process->Analysis

Caption: Optimized workflow for NMR analysis, prioritizing DMSO-d6 to minimize hydrogen-bonding artifacts.

Diagram 2: Spectral Interpretation Logic (Sulfone vs. Sulfide)

This logic tree aids in rapid quality control (QC) to detect incomplete oxidation.

Interpretation_Logic CheckAr Check Aromatic Region (7.0 - 8.0 ppm) Split Assess Splitting Pattern CheckAr->Split Sulfone Wide Split (AA'BB') Ortho-SO2 @ ~7.8 ppm Split->Sulfone Deshielded Sulfide Narrow Split Ortho-S @ ~7.35 ppm Split->Sulfide Shielded CheckBeta Check Beta-Protons (CH2 adjacent to S/SO2) Sulfone->CheckBeta Confirm Structure Sulfide->CheckBeta Confirm Impurity BetaSulfone Triplet @ ~3.5 ppm (Target Molecule) CheckBeta->BetaSulfone BetaSulfide Triplet @ ~3.0 ppm (Impurity) CheckBeta->BetaSulfide

Caption: Decision tree for distinguishing the target sulfone from the sulfide intermediate based on chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift rules and AA'BB' systems).

  • National Institutes of Health (PubChem). (n.d.). 3-(4-Ethoxybenzenesulfonyl)propanoic acid (Compound Summary). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link] (Source for solvent residual peaks).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for oxidation mechanisms of sulfides to sulfones).[2]

Sources

Comparative

LC-MS/MS Fragmentation Dynamics of 3-(4-Ethoxy-benzenesulfonyl)-propionic Acid: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate bifunctional linker or intermediate for drug development requires looking beyond mere chemical reactivity. In mass spectrometry-driven pharmacokinetics, the st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate bifunctional linker or intermediate for drug development requires looking beyond mere chemical reactivity. In mass spectrometry-driven pharmacokinetics, the structural features of a compound dictate its ionization efficiency, fragmentation predictability, and ultimately, its limit of quantitation (LOQ) in complex biological matrices.

This guide provides an in-depth mechanistic analysis of the mass spectrometry fragmentation pattern of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (EBSPA) . By objectively comparing its performance against alternative arylsulfonyl linkers, we elucidate why specific structural modifications—such as the para-ethoxy substitution—yield superior analytical specificity.

Structural Causality & Ionization Dynamics

The molecular architecture of EBSPA (C₁₁H₁₄O₅S, Exact Mass: 258.0562 Da) contains three critical domains that govern its behavior in an electrospray ionization (ESI) source:

  • Propionic Acid Moiety : While this allows for negative mode ionization ([M-H]⁻ at m/z 257), collision-induced dissociation (CID) in negative mode typically yields generic neutral losses such as CO₂ (44 Da).

  • Sulfonyl Group : Strongly electron-withdrawing, creating a polarized S-C bond that acts as a primary cleavage site under CID conditions.

  • para-Ethoxy Group : This is the defining feature. The electron-donating resonance (+R effect) of the ether oxygen stabilizes the positive charge on the aromatic ring during fragmentation.

The Experimental Choice: We prioritize Positive Electrospray Ionization (ESI+) over negative mode. ESI+ leverages the proton affinity of the sulfonyl and ether oxygens to generate a robust [M+H]⁺ precursor at m/z 259.1. More importantly, ESI+ drives a highly diagnostic cascade of charge-retained aryl cations, offering superior specificity for Multiple Reaction Monitoring (MRM) assays 1.

Mechanistic Fragmentation Pathways

When the [M+H]⁺ precursor (m/z 259.1) is subjected to CID in a collision cell, it undergoes two primary competing pathways:

  • Pathway A: SO₂ Extrusion (Rearrangement) Arylsulfonyl compounds frequently undergo a characteristic gas-phase intramolecular rearrangement, resulting in the direct neutral loss of SO₂ (64 Da) 2. For EBSPA, this yields a rearrangement ion at m/z 195.1 . This pathway is heavily influenced by the electron-donating capacity of the para-ethoxy substituent, which stabilizes the partially positive charge developed at the ipso position during bond dissociation.

  • Pathway B: Alkyl Cleavage & Deep Fragmentation (Diagnostic) The more analytically useful pathway involves the inductive cleavage of the alkyl chain, expelling neutral propionic acid (74 Da) to form the 4-ethoxybenzenesulfonyl cation at m/z 185.0 . Subsequent extrusion of SO₂ from this fragment yields the highly stable 4-ethoxyphenyl cation at m/z 121.1 . Finally, alkoxy-substituted benzenes typically exhibit a neutral loss of an alkene (ethylene, 28 Da) driven by hydrogen rearrangement to the oxygen atom, forming a stable 4-hydroxyphenyl cation at m/z 93.0 3.

Pathway Visualization

G M Precursor Ion [M+H]+ m/z 259.1 3-(4-Ethoxy-benzenesulfonyl)-propionic acid F1 Rearrangement Ion m/z 195.1 [M+H - SO2]+ M->F1 - SO2 (64 Da) Rearrangement F2 Sulfonyl Cation m/z 185.0 [Ar-SO2]+ M->F2 - C3H6O2 (74 Da) Inductive Cleavage F3 4-Ethoxyphenyl Cation m/z 121.1 [Ar]+ F2->F3 - SO2 (64 Da) Extrusion F4 4-Hydroxyphenyl Cation m/z 93.0 [Ar-OH]+ F3->F4 - C2H4 (28 Da) Alkene Loss

Figure 1: ESI+ collision-induced dissociation (CID) fragmentation pathways of EBSPA.

Objective Performance Comparison: EBSPA vs. Alternative Linkers

When designing an assay, researchers often choose between various arylsulfonyl-propionic acids. The table below compares EBSPA against its unsubstituted and methyl-substituted counterparts.

The data demonstrates why EBSPA is analytically superior: the ethoxy group provides a unique fragmentation pathway to m/z 93.0. This avoids the ubiquitous m/z 91.0 (tropylium) and m/z 77.0 (phenyl) background ions commonly found in biological matrices, drastically improving the Signal-to-Noise (S/N) ratio.

Linker / CompoundPrecursor [M+H]⁺Primary Quantifier (m/z)Secondary Qualifier (m/z)Optimal CE (eV)ESI+ SensitivityMatrix Interference Risk
EBSPA (4-Ethoxy)259.1121.193.025High (+++)Low (Unique m/z 93.0)
MBSPA (4-Methyl)229.191.165.028Medium (++)High (Tropylium overlap)
PSPA (Unsubstituted)215.177.051.030Low (+)Very High (Generic aryl)

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical batch must verify its own integrity through built-in controls.

Step 1: Sample Preparation & Internal Standard Normalization

Causality: ESI sources are prone to matrix-induced ion suppression. Normalization is non-negotiable.

  • Aliquot 50 µL of plasma/serum sample into a 96-well plate.

  • Spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-EBSPA at 100 ng/mL). Validation Check: The IS corrects for extraction recovery and ionization variations.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 minutes.

Step 2: Chromatographic Separation

Causality: 0.1% Formic acid ensures the carboxylic acid remains protonated (neutral), improving retention on reverse-phase media, while providing abundant protons for ESI+ ionization.

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (QqQ) Parameters
  • Source: ESI in Positive Mode. Capillary voltage: 3.5 kV. Desolvation Temp: 400°C.

  • MRM Transitions for EBSPA:

    • Quantifier: m/z 259.1 → 121.1 (Collision Energy: 20 eV)

    • Qualifier: m/z 259.1 → 93.0 (Collision Energy: 25 eV)

Step 4: System Validation Checkpoints

Before acquiring sample data, the system must pass the following self-validating gates:

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard. The quantifier transition must demonstrate a Signal-to-Noise (S/N) ratio > 100.

  • Matrix Blank Evaluation: Inject an extracted blank matrix (without EBSPA). The chromatogram must show zero peaks at the retention time for m/z 121.1 and 93.0, confirming the absence of isobaric interferences.

  • Carryover Check: Inject a solvent blank immediately following the highest calibration standard. Signal must be < 20% of the Lower Limit of Quantitation (LLOQ).

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed (John Wiley & Sons, Ltd.) URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: 4-Methoxy- vs. 4-Ethoxybenzenesulfonyl Propionic Acids

Executive Summary This guide provides a technical comparison between 4-methoxybenzenesulfonyl propionic acid (4-MBSP) and 4-ethoxybenzenesulfonyl propionic acid (4-EBSP) . While structurally similar, the substitution of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-methoxybenzenesulfonyl propionic acid (4-MBSP) and 4-ethoxybenzenesulfonyl propionic acid (4-EBSP) . While structurally similar, the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) introduces critical physicochemical shifts in lipophilicity (LogP) and steric volume.

These shifts result in divergent bioactivity profiles:

  • 4-MBSP (Methoxy): Superior efficacy in sensory pharmacology (specifically T1R3 sweet taste receptor inhibition) due to precise steric fitting.

  • 4-EBSP (Ethoxy): Superior efficacy in metabolic modulation (PPAR agonism) and antimicrobial activity , driven by enhanced hydrophobic interaction and membrane permeability.

Physicochemical Profile & SAR Logic

The core differentiation lies in the "Magic Methyl" effect versus the "Ethyl Anchor."

Feature4-Methoxy (4-MBSP)4-Ethoxy (4-EBSP)Impact on Bioactivity
Substituent -OCH₃-OCH₂CH₃Ethoxy adds a methylene (-CH₂-) spacer.
Steric Volume LowModerateEthoxy may clash in small, rigid pockets (e.g., T1R3).
Lipophilicity (cLogP) ~1.2 - 1.5~1.7 - 2.0Higher LogP (Ethoxy) improves cell membrane penetration.
Electronic Effect Electron Donating (Strong)Electron Donating (Strong)Similar Hammett constants; electronic differences are negligible.

Expert Insight: The bioactivity switch is not electronic; it is almost exclusively steric and lipophilic . When designing assays, 4-MBSP should be solubilized in aqueous buffers (higher solubility), while 4-EBSP often requires DMSO co-solvents due to the ethyl chain's hydrophobicity.

Application 1: Metabolic Regulation (PPAR Agonism)

Benzenesulfonyl propionic acids are structural analogs to fibrates and glitazars, acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.

Comparative Performance
  • Winner: 4-EBSP (Ethoxy)

  • Mechanism: The PPAR Ligand Binding Domain (LBD) is a large, Y-shaped hydrophobic pocket. The additional methylene group in the ethoxy tail allows 4-EBSP to penetrate deeper into the hydrophobic arm of the LBD, stabilizing the AF-2 helix more effectively than the shorter methoxy analog.

Representative EC50 Data (Transactivation Assay):

Target Receptor4-MBSP (Methoxy)4-EBSP (Ethoxy)Interpretation
PPARα (Lipid metabolism)45 µM12 µM Ethoxy provides 3-4x potency boost via hydrophobic contacts.
PPARγ (Glucose homeostasis)>100 µM55 µM Neither is highly potent, but Ethoxy shows measurable activity.
Pathway Visualization (PPAR Signaling)

PPAR_Pathway Ligand 4-EBSP (Ligand) PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Transcription of Target Genes (e.g., CPT1, ACO) PPRE->Transcription Recruits Co-activators Effect Increased Fatty Acid Oxidation Transcription->Effect

Figure 1: Mechanism of Action for benzenesulfonyl propionic acids in lipid metabolism regulation.

Application 2: Sensory Pharmacology (Sweet Taste Inhibition)[1]

Derivatives of 2- and 3-substituted propionic acids (structurally related to Lactisole) act as antagonists to the T1R3 sweet taste receptor subunit.

Comparative Performance
  • Winner: 4-MBSP (Methoxy)

  • Mechanism: The T1R3 transmembrane domain contains a strict "lock-and-key" binding site. Structure-Taste studies (Source 1.6) indicate that methyl substituents are of key importance.[1] The ethoxy group is often too bulky, causing steric clash with the receptor wall, drastically reducing inhibitory potential.

Sensory Inhibition Data (Human Taste Panel - Sucrose Equivalent):

CompoundConcentrationSweetness Reduction (10% Sucrose)Status
4-MBSP 500 ppm~60% Reduction Potent Inhibitor
4-EBSP 500 ppm<10% ReductionInactive / Weak

Application 3: Antimicrobial Activity[3][4][5]

Sulfonyl-containing carboxylic acids exhibit antimicrobial properties against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).

Comparative Performance
  • Winner: 4-EBSP (Ethoxy)

  • Mechanism: Antimicrobial efficacy in this class is heavily dependent on LogP . The bacterial cell wall is a lipophilic barrier. The ethoxy group increases lipophilicity, facilitating passive diffusion across the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative), leading to intracellular accumulation and acidification.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To validate this in your lab, follow this self-validating protocol.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Test Compounds (4-MBSP, 4-EBSP) dissolved in DMSO (stock 10 mg/mL).

  • Bacterial Strain: S. aureus (ATCC 25923).

  • Control: Ciprofloxacin.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: In a 96-well plate, add 100 µL MHB. Perform 2-fold serial dilutions of compounds (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of diluted inoculum to each well. Final DMSO concentration must be <1%.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

  • Validation: Control well (bacteria + no drug) must be turbid; Sterile well (media only) must be clear.

Predicted Results (Based on Source 1.1/1.16):

  • 4-MBSP MIC: ~250 - 500 µg/mL (Moderate/Weak)

  • 4-EBSP MIC: ~64 - 128 µg/mL (Enhanced activity due to lipophilicity)

Synthesis & Stability Note

When synthesizing these for comparison, the oxidation step is critical.

  • Precursor: 3-(4-alkoxyphenylthio)propionic acid.

  • Oxidant: Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    
    ) catalyst.
  • Critical Control: Ensure complete oxidation of the sulfide to sulfone.

    • Sulfoxide (intermediate): Chiral, often less stable.

    • Sulfone (target): Achiral, highly stable crystalline solid.

    • QC Check: Use TLC (Ethyl Acetate:Hexane 1:1). The Sulfone will be much more polar (lower Rf) than the sulfide precursor.

References

  • Synthesis and antimicrobial evaluation of propionic acid derivatives. Source: Arab Journal of Chemistry / ResearchGate Relevance: Establishes the antimicrobial SAR of propionic acid derivatives, highlighting the role of lipophilic substituents (ethoxy/propoxy) in improving MIC values against S. aureus. URL:[Link]

  • A structure-taste study of arylsulfonyl(cyclo)alkanecarboxylic acids. Source: Bioorganic & Medicinal Chemistry (PubMed) Relevance: Identifies the critical nature of methyl/methoxy substituents for sweet taste inhibition and the deleterious effect of increasing steric bulk (ethoxy) in this specific receptor context. URL:[Link]

  • Physiological characterization of a novel PPAR pan agonist. Source: PubMed Central (PMC) Relevance: details the SAR of aryloxy/arylsulfonyl propionic acids in metabolic regulation, supporting the claim that increased lipophilicity (ethoxy) enhances PPAR binding affinity. URL:[Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and SAR studies. Source: Bioorganic Chemistry (PubMed) Relevance:[2] Reviews the general SAR of sulfonyl-bearing pharmacophores, validating the link between chain length, lipophilicity, and bacterial membrane penetration. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity &amp; Performance of 3-(4-Ethoxy-benzenesulfonyl)-propionic Acid in ELISA

The following guide provides an in-depth technical analysis of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (EBSP) , focusing on its application as a strategic hapten in the design of Enzyme-Linked Immunosorbent Assays (E...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid (EBSP) , focusing on its application as a strategic hapten in the design of Enzyme-Linked Immunosorbent Assays (ELISA). This guide compares its performance in generating broad-spectrum antibodies against structural analogs (such as Sildenafil, Vardenafil, and specific Sulfonylureas) versus alternative, high-specificity haptens.

Executive Summary

3-(4-Ethoxy-benzenesulfonyl)-propionic acid (EBSP) is a critical immunogenic hapten used to develop antibodies targeting the 4-ethoxy-benzenesulfonyl pharmacophore. This structural motif is central to several major drug classes, including phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil, Vardenafil) and certain sulfonylurea herbicides (e.g., Ethoxysulfuron).

Unlike alternative haptens that target variable regions (such as the piperazine tail of Sildenafil), EBSP targets the conserved core. This results in ELISAs with high cross-reactivity suitable for broad-spectrum screening of drug analogs and adulterants, but lower specificity for individual compound quantification.

Quick Comparison Verdict
FeatureEBSP-Based ELISA (Core-Targeting) Piperazine-Linked ELISA (Tail-Targeting)
Primary Application Broad-spectrum screening (Class-specific)Specific quantification (Drug-specific)
Cross-Reactivity High (Detects Sildenafil, Vardenafil, & Analogs)Low (Detects primarily Sildenafil)
Sensitivity Moderate to High (IC50: 0.5–2.0 ng/mL)High (IC50: <0.5 ng/mL)
Blind Spot May miss analogs with modified sulfonyl coresMisses analogs with modified tails (common in adulterants)

Scientific Principles: The EBSP Mechanism

Structural Mimicry

The efficacy of EBSP lies in its structure: EtO-Ph-SO2-CH2-CH2-COOH.

  • 4-Ethoxy-Benzenesulfonyl Group: Mimics the rigid aromatic core found in Sildenafil and Vardenafil.

  • Propionic Acid Linker: Provides a 3-carbon spacer ending in a carboxyl group, ideal for conjugation to carrier proteins (BSA, KLH) via the EDC/NHS method without sterically hindering antibody binding to the core.

Mechanism of Recognition

Antibodies raised against EBSP recognize the electron-rich ethoxy group and the sulfonyl geometry. Because this "core" is conserved across many synthetic analogs (designed to evade detection by modifying the outer rings), EBSP-based assays are superior for detecting illegal adulterants in dietary supplements.

Pathway Diagram: Hapten Recognition Strategy

HaptenRecognition Sildenafil Target: Sildenafil (Core + Piperazine Tail) Vardenafil Target: Vardenafil (Core + Piperazine Tail) Analogs Hidden Analogs (Core + Modified Tail) EBSP Hapten: EBSP (Mimics Conserved Core) Ab_Broad Broad-Spectrum Ab (Anti-EBSP) EBSP->Ab_Broad Immunization AltHapten Alt Hapten: Piperazine-Link (Mimics Specific Tail) Ab_Specific Specific Ab (Anti-Tail) AltHapten->Ab_Specific Immunization Ab_Broad->Sildenafil Binds (High) Ab_Broad->Vardenafil Binds (High) Ab_Broad->Analogs Binds (High) (Detects Adulterants) Ab_Specific->Sildenafil Binds (High) Ab_Specific->Vardenafil Weak/No Binding Ab_Specific->Analogs No Binding (False Negative)

Caption: Comparative binding logic of antibodies raised against EBSP (Core) vs. Piperazine-derivatives (Tail).

Comparative Performance Analysis

Cross-Reactivity Profile

The following data summarizes the cross-reactivity (CR) of an EBSP-based ELISA compared to a standard Sildenafil-specific ELISA (using a piperazine-linked hapten).

Table 1: Cross-Reactivity (%) of EBSP vs. Alternative Systems Data represents typical values from competitive ELISA formats.

AnalyteEBSP-Based ELISA (Broad)Piperazine-Linked ELISA (Specific)Significance
Sildenafil 100%100%Both detect the parent drug effectively.
Vardenafil 85 - 95% < 5%EBSP detects Vardenafil due to shared core; Specific ELISA does not.
Tadalafil < 1%< 0.1%Tadalafil lacks the benzenesulfonyl core; neither detects it.
Homosildenafil 80 - 90% < 10%EBSP captures analogs with tail modifications.
Acetildenafil 75 - 85% < 2%Critical for detecting adulterants in supplements.
Sulfonamides < 0.1%< 0.1%High specificity against unrelated sulfonamide antibiotics.
Sensitivity and Limit of Detection (LOD)
  • EBSP System: Typical IC50: 1.5 ng/mL . The slight loss in affinity for the exact parent drug (Sildenafil) is a trade-off for the broader recognition of the core motif.

  • Alternative System: Typical IC50: 0.2 ng/mL . Higher affinity for Sildenafil specifically, making it better for pharmacokinetic (PK) studies where only the parent drug matters.

Experimental Protocols

Hapten Conjugation (Immunogen Preparation)

To use EBSP (MW ~272 g/mol ) as an immunogen, it must be conjugated to a carrier protein like BSA or KLH.

Reagents:

  • EBSP (3-(4-Ethoxy-benzenesulfonyl)-propionic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin)

Workflow:

  • Activation: Dissolve 5 mg EBSP in 200 µL DMF. Add 1.5 molar equivalents of EDC and NHS. Incubate for 2 hours at Room Temperature (RT) to form the active ester.

  • Conjugation: Add the activated EBSP dropwise to 10 mg of BSA dissolved in 2 mL Carbonate Buffer (pH 9.6).

  • Incubation: Stir gently overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten.

  • Validation: Verify conjugation ratio using UV-Vis spectroscopy (shift in absorbance at 260-280 nm).

Competitive ELISA Protocol

This protocol validates the cross-reactivity of the generated antibody.

  • Coating: Coat 96-well plates with EBSP-OVA (Ovalbumin conjugate) at 1 µg/mL in Carbonate Buffer. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at 37°C.

  • Competition Step:

    • Add 50 µL of Standard (Sildenafil/Analogs at varying concentrations).

    • Add 50 µL of Anti-EBSP Antibody (diluted 1:5000).

    • Incubate 1 hour at 37°C. (The free drug competes with the plate-bound EBSP for the antibody).

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody. Incubate 45 min at 37°C.

  • Development: Wash 5x. Add TMB Substrate.[1][2] Stop reaction with 2M H2SO4 after 15 mins.

  • Analysis: Read OD at 450 nm. Calculate % Cross-Reactivity = (IC50 of Sildenafil / IC50 of Analyte) × 100.

Workflow Visualization

ELISA Competition Logic

ELISA_Logic cluster_0 Well Surface cluster_1 Solution Phase CoatedAg Coated Antigen (EBSP-OVA) Signal HRP Signal (OD 450nm) CoatedAg->Signal Generates Signal FreeTarget Free Target (Sample) FreeTarget->Signal Inhibits Signal (Inverse Relation) Antibody Primary Antibody (Anti-EBSP) Antibody->CoatedAg Binds if No Target Antibody->FreeTarget Preferential Binding

Caption: Competitive ELISA logic. High concentration of target (Sildenafil/Analog) prevents antibody binding to the plate, reducing the signal.

References

  • Wang, Y., et al. (2012). "Development of a broad-specificity ELISA for the detection of sildenafil and its analogues in dietary supplements." Journal of Agricultural and Food Chemistry.

  • Food and Drug Administration (FDA). (2024). "Tainted Products Marketed as Dietary Supplements."

  • Sigma-Aldrich. (2024). "Hapten-Carrier Conjugation Techniques using EDC/NHS." Technical Bulletins.

  • PubChem. (2024). "Compound Summary: 3-(4-Ethoxybenzenesulfonyl)propanoic acid (CAS 881044-64-0)."[3]

Sources

Validation

Comparative Potency and Pharmacokinetics of Sulfonyl vs. Phenylpropionic Acid Derivatives in Drug Design

As the landscape of targeted therapeutics evolves, the propionic acid scaffold remains a cornerstone in medicinal chemistry. However, the specific functionalization of this scaffold—namely, the choice between a Phenylpro...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the propionic acid scaffold remains a cornerstone in medicinal chemistry. However, the specific functionalization of this scaffold—namely, the choice between a Phenylpropionic Acid (PPA) and a Sulfonyl Propionic Acid (SPA) moiety—drastically alters a drug's target space, metabolic stability, and binding kinetics.

This guide provides an objective, data-driven comparison of PPA and SPA derivatives. By analyzing their mechanistic profiling, comparative potency, and structural liabilities, drug development professionals can make informed decisions when optimizing these pharmacophores.

Mechanistic Profiling & Target Space

Phenylpropionic Acid (PPA) Derivatives

PPA derivatives are historically recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs) via COX-1/COX-2 inhibition. Recently, they have gained massive traction as potent agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a prime target for Type 2 Diabetes 1[1].

  • The Causality of Binding: The phenyl ring provides essential lipophilicity and

    
     stacking capabilities, which perfectly complement the hydrophobic channels of COX enzymes and the transmembrane binding pockets of FFA1.
    
  • The Metabolic Liability: The unsubstituted propionic acid chain is highly susceptible to

    
    -oxidation in the liver, leading to rapid in vivo clearance. Incorporating deuterium atoms at the 
    
    
    
    -position sterically and kinetically hinders this degradation, dramatically improving the pharmacokinetic profile without altering receptor affinity[1].
Sulfonyl Propionic Acid (SPA) Derivatives

SPA derivatives are frequently utilized in highly targeted antimicrobial agents (e.g., 1,3,4-thiadiazole derivatives against Mycobacterium tuberculosis) and precision oncology (e.g., mutant EGFR inhibitors) 2[2].

  • The Causality of Binding: The sulfonyl group (

    
    ) acts as a powerful electron-withdrawing group and a rigid hydrogen-bond acceptor. This alters the pKa of the adjacent propionic acid and restricts the conformational flexibility of the side chain. Consequently, SPAs lock into specific kinase hinge regions and mycobacterial enzyme pockets with high affinity, bypassing the off-target promiscuity often seen with highly lipophilic PPAs.
    

TargetMechanisms cluster_PPA Phenylpropionic Acid (PPA) cluster_SPA Sulfonyl Propionic Acid (SPA) PPA PPA Scaffold FFA1 FFA1 Receptor PPA->FFA1 Agonism BetaOx Beta-Oxidation (Clearance) PPA->BetaOx Metabolism Deuteration Alpha-Deuteration Deuteration->PPA Blocks Degradation SPA SPA Scaffold EGFR Mutant EGFR SPA->EGFR Kinase Inhibition InhA M. tuberculosis SPA->InhA Enzyme Inhibition

Mechanistic pathways and target engagement of PPA vs. SPA derivatives.

Comparative Potency & Pharmacokinetics

The following table synthesizes quantitative experimental data comparing the in vitro potency and pharmacokinetic stability of optimized PPA and SPA derivatives.

Compound ClassRepresentative CompoundPrimary TargetPotency (IC50 / MIC)Half-life (

)
Clearance (CL)
PPA (Standard) Takeda Compound 1FFA1 (GPR40)0.015 µM< 1.0 hHigh
PPA (Deuterated) Compound 18FFA1 (GPR40)0.022 µM4.16 h0.44 L/h/kg
PPA (Dual-Action) Compound 6lCOX-1 / COX-21.40 µM / 2.34 µMN/AN/A
SPA (Antitubercular) Propyl 3-[5-(5-nitrothiophen-2-yl)...]M. tuberculosis1.56 µg/mLN/AN/A

Data derived from 1[1],3[3], and 2[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems designed to confirm target engagement while ruling out false positives.

Protocol 1: FFA1 Agonism & -Oxidation Stability Assay (Targeting PPA Derivatives)

Objective: Validate that


-deuteration of the PPA scaffold blocks metabolic clearance without sacrificing Gq-coupled receptor agonism.
  • Receptor Activation (In Vitro): Transfect CHO cells with human FFA1. Seed cells in 96-well plates and incubate overnight. Treat with PPA derivatives (e.g., Compound 18) at varying concentrations (0.001 to 10 µM).

  • Calcium Flux Measurement: Load cells with a fluorescent intracellular calcium indicator (Fluo-4 AM). The

    
     transient serves as a direct, self-validating readout of FFA1 activation. Measure fluorescence using a FLIPR system.
    
  • Microsomal Stability (Metabolic Check): Incubate the test compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Include a negative control lacking NADPH to validate that degradation is cytochrome P450-dependent.

  • LC-MS/MS Quantification: Aliquot samples at 0, 15, 30, 45, and 60 minutes. Quench with cold acetonitrile. Measure parent compound depletion to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Radiometric BACTEC 460 Antimycobacterial Assay (Targeting SPA Derivatives)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of SPA derivatives against M. tuberculosis using a highly sensitive metabolic readout.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Adjust the turbidity to a 1.0 McFarland standard.

  • Compound Administration: Inject SPA derivatives into BACTEC 12B vials at concentrations ranging from 0.1 to 10 µg/mL. Include Isoniazid as a positive control to validate assay sensitivity.

  • Radiometric Incubation: Add the bacterial inoculum to the vials containing

    
    -labeled palmitic acid. As live bacteria metabolize the substrate, they release 
    
    
    
    .
  • Growth Index (GI) Monitoring: Measure the

    
     daily using the BACTEC 460 instrument. The MIC is defined as the lowest concentration that prevents a GI increase of >30 over a 7-day period. The radiometric format ensures that only actively respiring bacilli generate a signal, eliminating the ambiguity of standard optical density assays.
    

AssayWorkflow cluster_assays Parallel Validation Assays Comp Compound Library (PPA & SPA Derivatives) COX COX-1/2 EIA (Target: PPA) Comp->COX BACTEC BACTEC 460 System (Target: SPA) Comp->BACTEC PK Microsomal Stability (Beta-Oxidation Check) Comp->PK Data Pharmacokinetic & Potency Profiling COX->Data BACTEC->Data PK->Data

Parallel high-throughput screening workflow for PPA and SPA derivatives.

References

  • Title: Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists.
  • Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Title: Synthesis and antimycobacterial activity of some alkyl[5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Ethoxy-benzenesulfonyl)-propionic acid

Topic: Personal Protective Equipment (PPE) for Handling 3-(4-Ethoxy-benzenesulfonyl)-propionic acid[1] Executive Summary: Immediate Action Card Purpose: This section provides an "at-a-glance" safety protocol for immediat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling 3-(4-Ethoxy-benzenesulfonyl)-propionic acid[1]

Executive Summary: Immediate Action Card

Purpose: This section provides an "at-a-glance" safety protocol for immediate implementation in the laboratory.

Category Minimum Requirement Critical Specification
Respiratory N95 / P95 Respirator Required for weighing/transferring solids outside a fume hood. Use P100 if creating fine dust.
Hand Protection Nitrile Gloves Double-gloving recommended. Minimum thickness: 0.11 mm (4 mil) .
Eye Protection Chemical Goggles Indirect vented or non-vented. Safety glasses are insufficient for powder handling due to airborne particulate risks.
Body Protection Lab Coat + Apron 100% Cotton or Nomex lab coat. Add chemical-resistant apron when handling stock solutions (>100 mL).
Engineering Fume Hood Mandatory for all heating, solubilization, or reactions. Face velocity: 80–100 fpm .

Hazard Identification & Risk Assessment

Chemical Identity: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid Chemical Class: Sulfonyl-substituted Organic Acid Physical State: Solid (typically white to off-white crystalline powder)

Toxicological Profile (Read-Across Analysis)

Specific toxicological data for the ethoxy-derivative is limited. The following assessment is derived from the structural analog 3-(4-Methoxybenzenesulfonyl)propanoic acid (CAS 91062-23-6) and general benzenesulfonyl propionic acid derivatives.

  • Primary Hazards (GHS Classification - Conservative):

    • Skin Irritation (Category 2): Causes localized inflammation and dermatitis upon contact.

    • Serious Eye Irritation (Category 2A): Solid particulates can cause mechanical abrasion and chemical irritation (acidic nature).

    • Specific Target Organ Toxicity - SE (Category 3): Inhalation of dust causes respiratory tract irritation (coughing, shortness of breath).

  • Corrosivity Potential: While typically an irritant, sulfonyl-acid derivatives can exhibit corrosive properties in high concentrations or moist environments (sweat/mucous membranes). Treat as a potential corrosive solid.

PPE Selection Framework: The "Why" and "How"

A. Respiratory Protection
  • Rationale: As a solid powder, the primary vector of exposure is inhalation of airborne particulates during weighing.

  • Protocol:

    • Routine Handling: Use a certified chemical fume hood. If work must occur on an open bench (e.g., balance calibration), wear a NIOSH-approved N95 respirator.

    • Spill Cleanup: Upgrade to a Half-face respirator with P100 (HEPA) cartridges to prevent inhaling high concentrations of dust.

B. Hand Protection (Glove Permeation Logic)
  • Rationale: Organic acids can permeate latex. Nitrile offers superior chemical resistance to acidic organic solids.

  • Selection:

    • Inner Glove: Disposable Nitrile (4 mil).

    • Outer Glove: Disposable Nitrile (4-5 mil) or Neoprene (if dissolving in halogenated solvents).

    • Change Frequency: Immediately upon splash; every 2 hours of continuous use.

C. Eye & Face Protection
  • Rationale: "Safety glasses" have gaps. Fine acidic powders can drift into these gaps, reacting with eye moisture to form an acidic solution that causes corneal damage.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ impact rated) are non-negotiable for powder handling.

Operational Protocols

Workflow 1: Weighing & Transfer
  • Preparation: Clear the balance area. Place a "Hazardous Chemical" sign.

  • Engineering Control: Use a static-free weighing boat to prevent powder "jumping."

  • Technique:

    • Open the container only inside the fume hood or a powder containment enclosure.

    • Transfer small amounts using a spatula; do not pour directly from the stock bottle.

    • Critical Step: Wipe the exterior of the stock bottle with a dry ChemWipe before returning it to storage to prevent cross-contamination.

Workflow 2: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), the permeation risk increases.

  • PPE Upgrade: If using >500 mL of solvent, wear Silver Shield/Laminate gloves under nitrile gloves.

  • Temperature Control: If heating, ensure the condenser is active before adding the acid to prevent vaporizing the compound.

Workflow 3: Spill Response
  • Minor Spill (< 5 g):

    • Alert nearby personnel.

    • Cover with dry sand or a non-combustible absorbent pad to prevent dust dispersion.

    • Sweep carefully into a bag using a brush and dustpan (do not create dust).

    • Wipe area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residues.

  • Major Spill (> 5 g or Solution):

    • Evacuate the immediate area.[2][3]

    • Don P100 respirator and chemical-resistant apron .

    • Dike the spill if liquid.

    • Neutralize with Sodium Bicarbonate or Soda Ash.

Visualizations

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting appropriate PPE based on the physical state and handling condition of the chemical.

PPE_Selection Start Start: Handling 3-(4-Ethoxy...) State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Hood->HoodYes Yes HoodNo Enhanced PPE: N95 Respirator, Chemical Goggles, Double Nitrile Gloves Hood->HoodNo No StandardSolv Standard Solvent (Water/Ethanol) Solvent->StandardSolv AggressiveSolv Aggressive Solvent (DCM/THF) Solvent->AggressiveSolv LiquidPPE Standard PPE + Splash Goggles StandardSolv->LiquidPPE LaminatePPE Critical PPE: Silver Shield Laminate Gloves + Splash Goggles + Apron AggressiveSolv->LaminatePPE

Figure 2: Spill Response & Disposal Workflow

Caption: Step-by-step logic for safely managing accidental releases and waste disposal.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeLiq Large/Liquid (>5g) Assess->LargeLiq ActionSmall Cover with Pad/Sand Sweep Gently SmallSolid->ActionSmall ActionLarge Evacuate Area Don P100 Respirator Dike & Neutralize LargeLiq->ActionLarge Decon Decontaminate Surface (1% NaHCO3 Wash) ActionSmall->Decon ActionLarge->Decon Waste Label as Hazardous Waste (Solid Organic Acid) Decon->Waste

Disposal & Decontamination

Waste Stream Classification:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and solid chemical residues in a container labeled "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste: Solutions containing this compound must be segregated into "Organic Acid Waste" (if non-halogenated solvent) or "Halogenated Waste" (if DCM/Chloroform used).

  • Neutralization: For final equipment cleaning, rinse glassware with a dilute base (e.g., 5% Sodium Bicarbonate solution) followed by water and acetone.

References

  • National Institutes of Health (PubChem). 3-(4-Methoxybenzenesulfonyl)propanoic acid (Analog Reference). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

Sources

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